3-Thienyl Isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZQOWWCLBJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380030 | |
| Record name | 3-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76536-95-3 | |
| Record name | 3-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Thienyl Isocyanate (CAS 76536-95-3): A Technical Guide for Advanced Chemical Research and Drug Discovery
Introduction
3-Thienyl Isocyanate, identified by CAS number 76536-95-3, is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. It incorporates two key chemical features: the thiophene ring and the isocyanate functional group. The thiophene ring, a sulfur-containing aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved pharmaceutical agents.[1] The isocyanate group (–N=C=O) is a highly reactive electrophile, serving as a versatile precursor in organic synthesis for the creation of diverse derivatives such as ureas and carbamates.[1][2]
This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 3-Thienyl Isocyanate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-Thienyl Isocyanate is a colorless to yellow liquid under standard conditions.[3] It is characterized by its high reactivity, particularly its sensitivity to moisture.[3][4] Proper storage under an inert atmosphere and refrigeration is crucial to maintain its stability and purity.[3][5]
Table 1: Physicochemical Properties of 3-Thienyl Isocyanate
| Property | Value | References |
| CAS Number | 76536-95-3 | [3][6][7][8] |
| Molecular Formula | C₅H₃NOS | [7][8][9][10] |
| Molecular Weight | 125.15 g/mol | [5][7][8][9] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Boiling Point | 36 °C / 96.8 °F | [3][8] |
| Density | 1.2 ± 0.1 g/cm³ | [11] |
| Refractive Index | 1.607 | [11] |
| Flash Point | 51.5 ± 19.8 °C | [11] |
| Purity | Typically >95% | [3][12][13] |
| Synonyms | 3-Isocyanatothiophene, Thien-3-yl isocyanate | [5][8][10] |
Safety and Handling
3-Thienyl Isocyanate is classified as a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory setting.[3] It is harmful if inhaled, swallowed, or absorbed through the skin and is irritating to the eyes and respiratory system.[3][4] The compound is also a known lachrymator and may cause allergic reactions upon inhalation or skin contact.[3][11]
Table 2: Safety and Handling Data for 3-Thienyl Isocyanate
| Parameter | Information | References |
| Hazard Statements | Harmful (swallowed, skin contact, inhalation), Causes skin and serious eye irritation, May cause respiratory irritation, May cause allergic skin or respiratory reactions. | [3][14] |
| Incompatible Materials | Strong oxidizing agents, Water, Amines. | [3][4] |
| Storage Conditions | Store in a dry, well-ventilated place. Keep refrigerated (2-8°C). Store under an inert atmosphere. Moisture sensitive. | [3][5] |
| Hazardous Decomposition | Forms nitrogen oxides (NOx), carbon monoxide, and sulfur oxides (SOx) upon combustion. | [4][15] |
| Personal Protective Equip. | Safety glasses with side-shields, chemical-resistant gloves, lab coat, and NIOSH/MSHA approved respirator. | [16] |
Reactivity and Chemical Behavior
The chemical utility of 3-Thienyl Isocyanate stems from the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its use as a building block in organic synthesis.
-
Reaction with Alcohols: Forms urethane (carbamate) linkages.[2]
-
Reaction with Amines: Reacts readily to produce urea derivatives.[2]
-
Reaction with Water: Undergoes hydrolysis to form an unstable carbamic acid, which then decomposes to the corresponding 3-aminothiophene and carbon dioxide gas.[2][15] This moisture sensitivity necessitates handling the compound under anhydrous conditions.
Caption: General reactivity of 3-Thienyl Isocyanate with common nucleophiles.
Experimental Protocols
Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement
The most common and efficient laboratory-scale synthesis of thiophene-based isocyanates is the Curtius rearrangement of a thiophenecarbonyl azide.[1] This method avoids the use of highly toxic phosgene and proceeds with high yield and functional group tolerance.[1]
Experimental Workflow:
-
Activation of Carboxylic Acid: 3-Thiophenecarboxylic acid is converted to a more reactive acyl derivative. A standard method involves reacting it with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF) to form 3-thiophenecarbonyl chloride. The reaction is typically run at 0°C to room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.
-
Formation of Acyl Azide: The crude 3-thiophenecarbonyl chloride is dissolved in a dry, aprotic solvent like acetone or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃) in water is added dropwise with vigorous stirring. The reaction is highly exothermic and produces the toxic gas hydrazoic acid if the pH becomes acidic; therefore, the pH should be maintained as neutral or slightly basic. After stirring for 1-2 hours, the acyl azide product is extracted into an organic solvent like ethyl acetate.
-
Rearrangement to Isocyanate: The organic solution containing the 3-thiophenecarbonyl azide is dried thoroughly (e.g., with anhydrous MgSO₄). The solvent is carefully removed, and the azide is dissolved in a high-boiling inert solvent such as toluene. The solution is heated to induce the Curtius rearrangement (typically 80-110°C), which involves the loss of nitrogen gas (N₂) and rearrangement to form 3-Thienyl Isocyanate. The reaction progress can be monitored by the cessation of N₂ evolution. The resulting isocyanate solution can be used directly or purified by vacuum distillation.[1]
Caption: Synthesis of 3-Thienyl Isocyanate via the Curtius Rearrangement.
Applications in Drug Development and Medicinal Chemistry
The convergence of the thiophene scaffold and the reactive isocyanate handle makes 3-Thienyl Isocyanate a powerful tool for drug discovery.[1] Its primary application is as a versatile building block for generating libraries of novel small molecules for biological screening.
By reacting 3-Thienyl Isocyanate with a diverse library of nucleophiles (e.g., primary and secondary amines, alcohols, phenols), researchers can rapidly synthesize a large array of thiophene-containing ureas and carbamates. These derivatives can then be screened against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory conditions.[1] Thiophene-based compounds have been shown to modulate key signaling pathways, including the MEK pathway, which is critical in many cancers.[1]
Caption: Workflow for generating and screening compound libraries.
Conclusion
3-Thienyl Isocyanate is a valuable and highly reactive chemical intermediate with significant potential for academic and industrial research. Its unique combination of a biologically relevant thiophene core and a synthetically versatile isocyanate group makes it an ideal starting point for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 5. Thien-3-yl isocyanate | 76536-95-3 [sigmaaldrich.com]
- 6. 3-Thienyl isocyanate | 76536-95-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. parchem.com [parchem.com]
- 9. 007chemicals.com [007chemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. echemi.com [echemi.com]
- 12. 2abiotech.net [2abiotech.net]
- 13. 2abiotech.net [2abiotech.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-Thienyl Isocyanate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Thienyl Isocyanate, a key heterocyclic building block in medicinal chemistry. Its utility in the development of kinase inhibitors and other therapeutic agents is highlighted through detailed experimental protocols, data analysis, and workflow visualizations.
Introduction
3-Thienyl isocyanate is a valuable reagent in organic synthesis, particularly for the preparation of unsymmetrical ureas and carbamates. The thiophene motif is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its unique electronic properties and ability to participate in various biological interactions.[1] The highly reactive isocyanate group serves as a versatile handle for introducing the thienyl moiety into target molecules, making 3-thienyl isocyanate a compound of significant interest for drug discovery programs, especially in the synthesis of kinase inhibitors for oncology.[2][3]
Synthesis of 3-Thienyl Isocyanate
The most common and efficient method for the synthesis of aryl isocyanates like 3-thienyl isocyanate is the Curtius rearrangement of the corresponding acyl azide. An alternative route involves the phosgenation of 3-aminothiophene using phosgene or a safer equivalent like triphosgene.
Curtius Rearrangement of 3-Thenoyl Azide
This method is generally preferred due to its high efficiency and the avoidance of highly toxic phosgene. The synthesis proceeds in two main steps: the formation of 3-thenoyl azide from 3-thenoyl chloride, followed by its thermal rearrangement to 3-thienyl isocyanate.
Experimental Protocol:
Step 1: Synthesis of 3-Thenoyl Azide
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-thenoyl chloride (1 equivalent) in acetone (5 mL per gram of acid chloride).
-
In a separate beaker, dissolve sodium azide (1.2 equivalents) in water (3 mL per gram of sodium azide).
-
Cool the sodium azide solution to 0-5 °C in an ice bath.
-
Slowly add the 3-thenoyl chloride solution to the cold sodium azide solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours. The product, 3-thenoyl azide, will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3-Thienyl Isocyanate via Thermal Rearrangement
-
Suspend the dried 3-thenoyl azide in anhydrous toluene (10 mL per gram of azide) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the suspension to reflux (approximately 110 °C). The reaction can be monitored by the evolution of nitrogen gas.
-
The rearrangement is typically complete within 1-2 hours.
-
The resulting solution containing 3-thienyl isocyanate can be used directly for subsequent reactions or the isocyanate can be isolated by purification.
dot
Caption: Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement.
Phosgenation of 3-Aminothiophene
This method involves the reaction of 3-aminothiophene with a phosgene equivalent. Triphosgene is a safer, solid alternative to gaseous phosgene.
Experimental Protocol:
-
To a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (10 mL per gram of triphosgene) in a three-necked flask under a nitrogen atmosphere, add a solution of 3-aminothiophene (1 equivalent) in anhydrous dichloromethane dropwise at 0 °C.
-
Following the addition of the amine, add a solution of triethylamine (3 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction mixture can be filtered to remove triethylamine hydrochloride, and the filtrate containing the crude 3-thienyl isocyanate is then subjected to purification.
dot
Caption: Synthesis of 3-Thienyl Isocyanate via Phosgenation.
Purification of 3-Thienyl Isocyanate
Crude 3-thienyl isocyanate can be purified by vacuum distillation to remove non-volatile impurities and unreacted starting materials.
Experimental Protocol:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry.
-
Transfer the crude 3-thienyl isocyanate solution to the distillation flask. If the isocyanate was prepared in a solvent, the solvent should be removed under reduced pressure prior to distillation.
-
Slowly apply vacuum and gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of 3-thienyl isocyanate is reported as 36-37 °C at 0.75 mmHg.[4]
-
Store the purified 3-thienyl isocyanate under a nitrogen atmosphere in a sealed container at 2-8 °C to prevent degradation from moisture.[4]
dot
Caption: Purification Workflow for 3-Thienyl Isocyanate.
Characterization and Data
The identity and purity of synthesized 3-thienyl isocyanate should be confirmed by standard analytical techniques.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₃NOS | [5] |
| Molecular Weight | 125.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 36-37 °C at 0.75 mmHg | [4] |
| Purity (typical) | >96% | [6] |
| Yield (Curtius) | 70-85% (typical for aryl azides) | |
| Yield (Phosgenation) | 80-95% (typical) |
Spectroscopic Data:
| Technique | Characteristic Peaks/Shifts |
| FT-IR (Neat) | ~2270 cm⁻¹ (strong, sharp, characteristic N=C=O stretch) |
| ¹H NMR (CDCl₃) | δ ~7.0-7.5 ppm (multiplets, 3H, thienyl protons) |
| ¹³C NMR (CDCl₃) | δ ~120-135 ppm (thienyl carbons), ~125 ppm (-NCO) |
| Mass Spec (EI) | m/z 125 (M⁺) |
Application in Drug Development: Synthesis of Kinase Inhibitors
A primary application of 3-thienyl isocyanate in drug development is the synthesis of diaryl ureas, a structural motif present in numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2][3] The isocyanate readily reacts with primary aromatic amines to form the stable urea linkage.
General Reaction Scheme:
The reaction of 3-thienyl isocyanate with a substituted aniline derivative yields a 1-(thien-3-yl)-3-(substituted phenyl)urea.
Experimental Protocol for Urea Formation:
-
Dissolve the substituted aniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add 3-thienyl isocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the urea product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Signaling Pathway Context: Inhibition of the Raf/MEK/ERK Pathway
Many diaryl urea-based kinase inhibitors, such as Sorafenib, target the Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] By analogy, novel inhibitors synthesized from 3-thienyl isocyanate could be designed to target key kinases in this pathway, such as B-Raf.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thien-3-yl isocyanate | 76536-95-3 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. calpaclab.com [calpaclab.com]
The Reactivity of the Isocyanate Group on a Thiophene Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the isocyanate group attached to a thiophene ring. Thiophene is a privileged scaffold in medicinal chemistry, and the introduction of a highly reactive isocyanate group opens up a wealth of synthetic possibilities for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This document details the synthesis of thiophene isocyanates, their reactivity with various nucleophiles, and the influence of electronic and steric factors on these reactions. It also explores the application of thiophene isocyanate derivatives as kinase inhibitors in key signaling pathways.
Synthesis of Thiophene Isocyanates
The primary and most efficient method for the synthesis of thiophene-based isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[1] This reaction proceeds from a thiophenecarboxylic acid precursor, which is first converted to an acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide yields the desired isocyanate with the evolution of nitrogen gas.[1]
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of thiophene-based isocyanates.
Experimental Protocol: Synthesis of 2-Thienyl Isocyanate
This two-step protocol is adapted from established literature procedures for the synthesis of 2-thienyl isocyanate.
Step 1: Synthesis of Thiophene-2-carbonyl azide
-
Materials: Thiophene-2-carbonyl chloride, sodium azide, acetone, water.
-
Procedure:
-
Dissolve thiophene-2-carbonyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath (0-5 °C).
-
Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring.
-
Continue stirring for 1-2 hours at 0-5 °C. The thiophene-2-carbonyl azide will precipitate.[2]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[2]
-
-
Characterization: The product can be characterized by IR spectroscopy, which will show a strong azide peak around 2135 cm⁻¹.[2]
Step 2: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement
-
Materials: Thiophene-2-carbonyl azide, anhydrous toluene.
-
Procedure:
-
Suspend the dried thiophene-2-carbonyl azide in anhydrous toluene under a nitrogen atmosphere.
-
Heat the suspension to reflux (approximately 110 °C).
-
Monitor the reaction progress by the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.[2]
-
The resulting solution of 2-thienyl isocyanate in toluene can be used directly for subsequent reactions, or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.
-
Reactivity of Thiophene Isocyanates
The isocyanate group (–N=C=O) is a potent electrophile, and its reactivity is significantly influenced by the electronic properties of the substituent it is attached to.[3] In the case of thiophene isocyanates, the electron-rich nature of the thiophene ring plays a crucial role in modulating the reactivity of the isocyanate moiety.
Electronic Effects of the Thiophene Ring
The thiophene ring is more electron-rich than a benzene ring due to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic π-system.[3] This increased electron density on the nitrogen atom of the isocyanate group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to phenyl isocyanate.[3]
The position of the isocyanate group on the thiophene ring also influences its reactivity. The 2-position is generally more reactive towards electrophilic substitution, which translates to a greater influence on the attached isocyanate group compared to the 3-position.
Table 1: Physicochemical Properties of Thiophene Isocyanates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Thienyl isocyanate | C₅H₃NOS | 125.15 | 72-74 / 15 mmHg |
| 3-Thienyl isocyanate | C₅H₃NOS | 125.15 | 70-72 / 12 mmHg |
Reactions with Nucleophiles
Thiophene isocyanates readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form stable carbamates, ureas, and thiocarbamates, respectively. These reactions are typically addition reactions to the electrophilic carbonyl carbon of the isocyanate group.
Caption: General reaction scheme of thiophene isocyanates with common nucleophiles.
The reaction of thiophene isocyanates with alcohols yields N-thienyl carbamates. This reaction is often catalyzed by tertiary amines or organometallic compounds.
Experimental Protocol: Synthesis of O-Ethyl N-(2-thienyl)carbamate
-
Materials: 2-Thienyl isocyanate, absolute ethanol, anhydrous diethyl ether, triethylamine (catalyst, optional).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thienyl isocyanate (1.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a catalytic amount of triethylamine (e.g., 0.05 eq.).
-
Slowly add absolute ethanol (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
-
Characterization (Expected): The product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure of the O-ethyl N-(2-thienyl)carbamate.
The reaction of thiophene isocyanates with primary or secondary amines is typically rapid and exothermic, leading to the formation of N,N'-disubstituted ureas.
Experimental Protocol: Synthesis of N-(2-Thienyl)-N'-phenylurea
-
Materials: 2-Thienyl isocyanate, aniline, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve aniline (1.0 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of 2-thienyl isocyanate (1.0 eq.) in anhydrous THF to the cooled aniline solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product, N-(2-thienyl)-N'-phenylurea, will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold THF, and dry in a vacuum oven.
-
-
Characterization (Expected): The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.
Application in Drug Development: Thiophene-Based Kinase Inhibitors
The thiophene nucleus is a key structural motif in many kinase inhibitors due to its ability to form crucial interactions within the ATP-binding pocket of these enzymes. The use of thiophene isocyanates as building blocks allows for the facile synthesis of libraries of urea and carbamate derivatives that can be screened for kinase inhibitory activity.
Thiophene-based compounds have been identified as potent inhibitors of several key signaling pathways implicated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Thiophene derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades.
References
A Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Thienyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Thienyl Isocyanate, including mass spectrometry, and predicted infrared and nuclear magnetic resonance data based on characteristic spectral regions for its constituent functional groups. Additionally, a detailed experimental protocol for its synthesis via the Curtius rearrangement is presented, along with a visualization of the synthetic workflow.
Spectroscopic Data of 3-Thienyl Isocyanate
Mass Spectrometry
The gas chromatography-mass spectrometry (GC-MS) data for 3-Thienyl Isocyanate is available and provides key information for its identification.[1]
| Parameter | Value | Reference |
| Molecular Formula | C₅H₃NOS | [1] |
| Molecular Weight | 125.15 g/mol | [1] |
| Exact Mass | 124.993535 g/mol | [1] |
| Major MS Fragments (m/z) | Relative Intensity | |
| 125 (M+) | High | |
| 97 | Moderate | |
| 83 | Low | |
| 70 | Moderate | |
| 58 | Low | |
| 45 | Low |
Infrared (IR) Spectroscopy (Predicted)
A full experimental IR spectrum for 3-Thienyl Isocyanate is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. The most prominent feature is the strong, sharp absorption band of the isocyanate group.[2][3]
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| -N=C=O | Asymmetric stretch | 2280 - 2240 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Weak |
| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |
| C-S | Stretch | ~700 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted)
The isocyanate group is an electron-withdrawing group, which will deshield the adjacent protons on the thiophene ring. The expected spectrum would consist of three signals in the aromatic region, corresponding to the three protons on the thiophene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 7.5 - 7.8 | dd | J₂₄ ≈ 1-2, J₂₅ ≈ 3-4 |
| H4 | 7.1 - 7.4 | dd | J₄₂ ≈ 1-2, J₄₅ ≈ 5-6 |
| H5 | 7.3 - 7.6 | dd | J₅₂, J₅₄ ≈ 3-4, 5-6 |
¹³C NMR (Predicted)
The carbon atom of the isocyanate group has a characteristic chemical shift in the 120-130 ppm range. The carbons of the thiophene ring will also show distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NCO | 120 - 130 |
| C3 | 130 - 140 |
| C2 | 125 - 135 |
| C4 | 120 - 130 |
| C5 | 125 - 135 |
Experimental Protocol: Synthesis of 3-Thienyl Isocyanate
The synthesis of 3-Thienyl Isocyanate can be achieved through the Curtius rearrangement of 3-thenoyl azide.[4][5][6][7][8] The following protocol is adapted from a general procedure for the synthesis of thiophene-based isocyanates.[9]
Step 1: Synthesis of 3-Thenoyl Azide
-
Materials: 3-Thenoyl chloride, sodium azide, acetone, water.
-
Procedure:
-
Dissolve 3-thenoyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath (0-5 °C).
-
Slowly add the 3-thenoyl chloride solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring the mixture at 0-5 °C for 1-2 hours. The product, 3-thenoyl azide, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: The formation of the acyl azide can be confirmed by IR spectroscopy, which will show a strong azide peak around 2130-2170 cm⁻¹.
-
Step 2: Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement
-
Materials: 3-Thenoyl azide, anhydrous toluene.
-
Procedure:
-
Suspend the dried 3-thenoyl azide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the suspension to reflux (approximately 110 °C).
-
Monitor the reaction progress by the evolution of nitrogen gas. The reaction is typically complete within 1-3 hours.
-
The resulting solution contains 3-Thienyl Isocyanate. The isocyanate can be used directly in subsequent reactions or isolated by careful removal of the solvent under reduced pressure. Caution: Isocyanates are reactive and moisture-sensitive.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 3-Thienyl Isocyanate.
Caption: Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement.
References
- 1. spectrabase.com [spectrabase.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Challenges of 3-Thienyl Isocyanate: A Technical Guide to Solubility and Stability in Organic Solvents
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 3-Thienyl Isocyanate, a critical reagent in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of its characteristics in common organic solvents, detailed experimental protocols for quantitative analysis, and key safety and handling information.
Executive Summary
3-Thienyl Isocyanate is a highly reactive heterocyclic compound utilized in the synthesis of a variety of biologically active molecules and polymers. Its isocyanate functional group makes it susceptible to degradation by nucleophiles, particularly water, posing significant challenges for its storage and handling. This guide outlines the general solubility and stability profile of 3-Thienyl Isocyanate, provides robust experimental methodologies for its quantitative assessment, and illustrates key chemical interactions and experimental workflows.
General Solubility and Stability Profile
Currently, specific quantitative solubility data for 3-Thienyl Isocyanate in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information gleaned from patent literature and safety data sheets, a qualitative understanding of its solubility and stability can be established.
Solubility:
3-Thienyl Isocyanate is anticipated to be soluble in a variety of anhydrous aprotic organic solvents. Patent literature describes its use in reactions carried out in solvents such as:
-
Tetrahydrofuran (THF)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Acetonitrile
Its miscibility with toluene and dichloromethane is also suggested.[1] The presence of the aromatic thiophene ring contributes to its solubility in moderately polar to polar aprotic solvents. It is expected to have limited solubility in nonpolar aliphatic hydrocarbons.
Stability:
The stability of 3-Thienyl Isocyanate is fundamentally dictated by its high reactivity towards nucleophiles.
-
Moisture Sensitivity: Like all isocyanates, it is highly sensitive to moisture.[2][3] Reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to form 3-amino-thiophene. This amine can then react with another molecule of the isocyanate to form a urea derivative, leading to the consumption of the starting material and the formation of insoluble byproducts.
-
Reactivity with Protic Solvents: Protic solvents, such as alcohols and primary or secondary amines, will react readily with the isocyanate group to form urethanes and ureas, respectively.[2][4] Therefore, these solvents are generally unsuitable for dissolving 3-Thienyl Isocyanate if the integrity of the isocyanate group is to be maintained.
-
Storage Conditions: For long-term storage, it is recommended to keep 3-Thienyl Isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (typically 2-8 °C).[2][5][6]
The general reactivity of isocyanates with nucleophiles is a key consideration for its use in synthesis.[4]
Quantitative Analysis of Solubility and Stability
Due to the absence of readily available quantitative data, researchers must often determine the solubility and stability of 3-Thienyl Isocyanate experimentally. The following sections provide detailed protocols for these determinations.
Experimental Protocol for Solubility Determination
The solubility of 3-Thienyl Isocyanate can be determined by preparing a saturated solution and quantifying the concentration of the isocyanate. A common and reliable method for quantifying isocyanates is through titration.[2][6][7][8]
Methodology: Gravimetric and Titrimetric Determination
-
Preparation of Saturated Solution:
-
Add an excess of 3-Thienyl Isocyanate to a known volume of the desired anhydrous organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid drawing up solid particles, a syringe fitted with a PTFE filter can be used.
-
Immediately transfer the aliquot to a flask containing a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., anhydrous toluene). This will derivatize the isocyanate to a stable urea.
-
-
Back-Titration:
-
Add an indicator and titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid.
-
Perform a blank titration with the same volume of the di-n-butylamine solution to determine the initial amount of amine.
-
-
Calculation of Solubility:
-
The amount of isocyanate in the aliquot is calculated from the difference in the volume of HCl required for the sample and the blank.
-
The solubility can then be expressed in units such as g/100 mL or mol/L.
-
Experimental Protocol for Stability Assessment
The stability of 3-Thienyl Isocyanate in a specific solvent can be assessed by monitoring its concentration over time. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for this purpose, often following a derivatization step.[1][9][10]
Methodology: HPLC Analysis of a Derivatized Sample
-
Preparation of Stock Solution:
-
Prepare a solution of 3-Thienyl Isocyanate of known concentration in the anhydrous solvent of interest.
-
-
Incubation:
-
Store the solution under controlled conditions (e.g., constant temperature, protected from light).
-
-
Time-Point Sampling and Derivatization:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately react the aliquot with a suitable derivatizing agent that forms a stable, UV-active product. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (1-2MP).[1]
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase HPLC with UV detection.
-
Develop a calibration curve using freshly prepared standards of derivatized 3-Thienyl Isocyanate of known concentrations.
-
-
Data Analysis:
-
Quantify the concentration of the derivatized isocyanate at each time point using the calibration curve.
-
Plot the concentration of 3-Thienyl Isocyanate as a function of time to determine its degradation kinetics.
-
Data Presentation
The following tables are provided as templates for researchers to record their experimental findings.
Table 1: Solubility of 3-Thienyl Isocyanate in Common Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Tetrahydrofuran (THF) | ||
| Dioxane | ||
| N,N-Dimethylformamide (DMF) | ||
| Acetonitrile | ||
| Toluene | ||
| Dichloromethane (DCM) | ||
| Ethyl Acetate | ||
| Hexane |
Table 2: Stability of 3-Thienyl Isocyanate (0.1 M) in Selected Solvents at 25°C
| Solvent | Time (hours) | Concentration (M) | % Remaining |
| Tetrahydrofuran (THF) | 0 | 0.100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Acetonitrile | 0 | 0.100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Reaction pathways of 3-Thienyl Isocyanate with water and alcohol.
Caption: Workflow for determining the stability of 3-Thienyl Isocyanate via HPLC.
Conclusion
While specific quantitative solubility and stability data for 3-Thienyl Isocyanate remain to be extensively published, this guide provides a foundational understanding of its behavior in common organic solvents and offers detailed, actionable protocols for its empirical determination. By understanding its reactivity and employing rigorous analytical techniques, researchers can effectively utilize this versatile compound in their synthetic endeavors while ensuring data accuracy and laboratory safety. The provided templates and diagrams serve as valuable tools for organizing and visualizing experimental approaches and results.
References
- 1. cambridgesafety.co.uk [cambridgesafety.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. cdc.gov [cdc.gov]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. azom.com [azom.com]
- 8. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 9. epa.gov [epa.gov]
- 10. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
3-Thienyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Its unique electronic properties and ability to form key interactions with biological targets make it a valuable component in drug design. When combined with the highly reactive isocyanate functional group, the resulting 3-thienyl isocyanate emerges as a potent and versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the applications of 3-thienyl isocyanate in organic synthesis, with a particular focus on its role in the development of kinase inhibitors for oncology.
Core Reactivity and Applications
3-Thienyl isocyanate (C₅H₃NOS, CAS: 76536-95-3) is characterized by the electrophilic carbon atom of the isocyanate group, which readily reacts with a wide range of nucleophiles. This reactivity is the foundation of its utility in constructing various functional groups, most notably ureas and carbamates.
Synthesis of N,N'-Disubstituted Ureas
The reaction of 3-thienyl isocyanate with primary and secondary amines provides a straightforward and high-yielding route to N-(thiophen-3-yl)urea derivatives. These compounds have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors.
Synthesis of N-Thienyl Carbamates
Alcohols and phenols react with 3-thienyl isocyanate to form N-(thiophen-3-yl)carbamates. Carbamates are also prevalent in pharmaceuticals and can serve as bioisosteres for amides and esters, offering modified physicochemical and pharmacokinetic properties.
Synthesis of 3-Thienyl Isocyanate
The most common laboratory-scale synthesis of 3-thienyl isocyanate proceeds via the Curtius rearrangement of 3-thenoyl azide. This method is generally efficient and tolerates a variety of functional groups.
Experimental Protocols
While specific literature detailing the reactions of 3-thienyl isocyanate is sparse, the following are representative protocols adapted from general procedures for aryl isocyanates. Researchers should optimize these conditions for their specific substrates.
General Procedure for the Synthesis of 1-Aryl-3-(thiophen-3-yl)urea
To a solution of an appropriate aryl amine (1.0 eq.) in a dry solvent such as acetone or dichloromethane at room temperature, a solution of 3-thienyl isocyanate (1.05 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, during which the product often precipitates. The solid product is collected by filtration, washed with cold solvent, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for the Synthesis of O-Alkyl/Aryl N-(thiophen-3-yl)carbamate
To a solution of an alcohol or phenol (1.0 eq.) in a dry aprotic solvent like toluene or tetrahydrofuran, 3-thienyl isocyanate (1.1 eq.) is added. For less reactive alcohols, a catalyst such as triethylamine or dibutyltin dilaurate (0.1 eq.) can be added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or IR spectroscopy by the disappearance of the isocyanate peak at ~2270 cm⁻¹). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired carbamate.
Applications in Drug Discovery: Kinase Inhibition
The 3-thienyl urea scaffold is a cornerstone in the design of kinase inhibitors. Notably, it was the starting point for the discovery of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. The thiophene ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase protein.
Targeting the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[1][3] Thiophene-containing compounds, including those derived from a 3-thienyl scaffold, have been identified as potent VEGFR-2 inhibitors.[1][4][5]
Targeting the Raf-MEK-ERK (MAPK) Signaling Pathway
The Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Mutations in this pathway, particularly in BRAF, are common in many cancers. Diaryl ureas containing a thienyl moiety have shown potent inhibitory activity against Raf kinases.[7]
Quantitative Data and Characterization
The following tables summarize key quantitative data for representative thienyl-containing kinase inhibitors and provide expected spectroscopic data for derivatives of 3-thienyl isocyanate.
Table 1: Biological Activity of Representative Thienyl-Containing Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Thienyl Chalcones | VEGFR-2 | 73.41 | - | [1] |
| Thieno[3,2-b]pyridin-7-ylthio Phenylureas | VEGFR-2 | 10 - 28 | HUVEC | [8] |
| Thiophene-3-carboxamides | VEGFR-2 | 191.1 | A549 | [4][9] |
| Thienyl Acrylonitriles | VEGFR-2 | (See Ref.) | Huh-7, SNU-449 | [5] |
Table 2: Expected Spectroscopic Data for 3-Thienyl Urea and Carbamate Derivatives
| Derivative Type | Functional Group | Expected IR (cm⁻¹) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| 1-Aryl-3-(thiophen-3-yl)urea | N-H stretch | 3300-3400 | 8.5-9.5 (Ar-NH), 6.5-8.0 (Th-NH) | 152-155 (C=O) |
| C=O stretch | 1630-1680 | 7.0-8.0 (Aromatic-H) | 110-140 (Aromatic-C) | |
| O-Alkyl N-(thiophen-3-yl)carbamate | N-H stretch | 3250-3450 | 7.0-8.0 (Th-NH) | 153-157 (C=O) |
| C=O stretch | 1680-1730 | 3.5-4.5 (O-CH₂) | 60-70 (O-CH₂) | |
| C-O stretch | 1200-1250 | 1.0-1.5 (-CH₃) | 14-15 (-CH₃) |
Note: Specific chemical shifts will vary depending on the substitution pattern and the solvent used.
Conclusion
3-Thienyl isocyanate is a valuable and reactive building block in organic synthesis, offering a direct route to biologically relevant N-(thiophen-3-yl)urea and carbamate derivatives. Its application in the synthesis of kinase inhibitors, exemplified by the developmental history of Sorafenib, underscores its importance for professionals in drug discovery and medicinal chemistry. The straightforward reactivity, coupled with the favorable biological properties of the resulting thienyl-containing scaffolds, ensures that 3-thienyl isocyanate will continue to be a significant tool in the quest for novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antiangiogenesis evaluation and molecular docking studies of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a new substitution pattern for type II VEGFR-2 Tyr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Thienyl Isocyanate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Thienyl isocyanate is a reactive heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and drug development. Its thiophene core is a well-established pharmacophore found in numerous approved drugs, while the isocyanate group provides a reactive handle for the synthesis of a diverse range of derivatives, such as ureas and carbamates. This technical guide provides a comprehensive overview of the commercial availability of 3-thienyl isocyanate, a detailed experimental protocol for its synthesis via the Curtius rearrangement, and an exploration of its potential applications in targeting signaling pathways relevant to cancer and inflammation.
Commercial Availability and Suppliers
3-Thienyl isocyanate is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 96% to over 99%. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| Parchem | 76536-95-3 | C5H3NOS | 125.15 g/mol | 98+% | Offers bulk and railcar packaging.[1] |
| Alfa Chemistry | 76536-95-3 | C5H3NOS | 125.15 g/mol | 98+% | Available for purchase.[2] |
| ChemicalBook | 76536-95-3 | C5H3NOS | 125.15 g/mol | 99% | Lists multiple suppliers with varying prices.[3] |
| CP Lab Safety | 76536-95-3 | C5H3NOS | 125.1484 g/mol | 96% | For professional manufacturing and research use only.[4] |
| Echemi | 76536-95-3 | C5H3NOS | 125.15 g/mol | - | Provides detailed physical and chemical properties.[5] |
Synthesis of 3-Thienyl Isocyanate
The most common and effective method for the synthesis of 3-thienyl isocyanate is through the Curtius rearrangement of 3-thiophenecarbonyl azide. This reaction is known for its high efficiency and tolerance of various functional groups, proceeding with the retention of stereochemistry. The overall synthetic workflow is depicted below.
Detailed Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a general procedure adapted for the synthesis of 3-thienyl isocyanate, based on established methods for Curtius rearrangements.[6][7][8][9][10]
Step 1: Formation of 3-Thiophenecarbonyl Azide
-
Materials: 3-thiophenecarboxylic acid, thionyl chloride (SOCl₂), sodium azide (NaN₃), and an anhydrous aprotic solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiophenecarboxylic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude 3-thiophenecarbonyl chloride.
-
In a separate flask, dissolve sodium azide in a minimal amount of water and add it to a solution of the crude 3-thiophenecarbonyl chloride in a suitable solvent like acetone, while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the mixture vigorously for 1-2 hours at this temperature. The formation of the acyl azide is often indicated by the formation of a precipitate.
-
Collect the 3-thiophenecarbonyl azide precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Curtius Rearrangement to 3-Thienyl Isocyanate
-
Materials: 3-thiophenecarbonyl azide, anhydrous toluene.
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend the dried 3-thiophenecarbonyl azide in anhydrous toluene.
-
Heat the suspension to reflux (approximately 110 °C). The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the azide peak (around 2130-2170 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2280 cm⁻¹).
-
The reaction is generally complete within 1-3 hours.
-
The resulting solution of 3-thienyl isocyanate in toluene can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the purified isocyanate. Caution: Isocyanates are reactive and sensitive to moisture.
-
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3-thienyl isocyanate based on typical values for isocyanates and thiophene derivatives.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FTIR | Strong, sharp absorption band around 2250-2280 cm⁻¹ (asymmetric N=C=O stretch). |
| ¹H NMR | Aromatic protons of the thiophene ring are expected to appear in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | The isocyanate carbon (N=C=O) typically appears in the range of δ 120-130 ppm. Thiophene ring carbons will appear in the aromatic region. |
Applications in Drug Discovery: Targeting Signaling Pathways
Thiophene-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of therapeutic agents.[11][12] The isocyanate functionality provides a convenient route to synthesize urea and carbamate derivatives, which are common motifs in kinase inhibitors.
Inhibition of Tyrosine Kinases in Cancer
Recent research has highlighted the potential of thienyl-based compounds as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.[11][12] One key target in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11] Derivatives of 3-thienyl isocyanate can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Several signaling pathways are central to the inflammatory response, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15][16] The structural features of thiophene derivatives make them attractive candidates for the development of novel anti-inflammatory agents that can modulate these pathways. While direct studies on 3-thienyl isocyanate in inflammation are limited, the broader class of thiophene-containing molecules has shown promise in this area.
Conclusion
3-Thienyl isocyanate is a readily accessible and highly versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the isocyanate group allow for the creation of diverse chemical libraries for screening against various biological targets. The established role of the thiophene scaffold in medicinal chemistry, coupled with the potential for its derivatives to modulate key signaling pathways in cancer and inflammation, makes 3-thienyl isocyanate a compound of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of the biological activities of 3-thienyl isocyanate derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. parchem.com [parchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Thienyl isocyanate | 76536-95-3 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Altered metabolic pathways regulate synovial inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Structure of 3-Thienyl Isocyanate: A Computational Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of a theoretical approach to characterizing the electronic structure of 3-Thienyl Isocyanate. Due to a lack of specific published data on this molecule, this document outlines a robust, hypothetical study based on established computational chemistry protocols. The methodologies and expected results detailed herein serve as a blueprint for future research and provide foundational insights into the molecule's properties for applications in medicinal chemistry and materials science.
Introduction
3-Thienyl Isocyanate is a bifunctional organic molecule featuring an electron-rich thiophene ring and a highly reactive electrophilic isocyanate group. This unique combination makes it a valuable building block in organic synthesis, particularly for creating novel heterocyclic compounds with potential pharmacological activity. The thiophene moiety is a well-known pharmacophore, while the isocyanate group is a versatile handle for forming urea, urethane, and amide linkages.
Understanding the electronic structure of 3-Thienyl Isocyanate is paramount for predicting its chemical behavior. Key electronic properties, such as the spatial distribution of frontier molecular orbitals and the molecule's overall polarity, dictate its reactivity, stability, and intermolecular interaction potential. This knowledge is crucial for designing targeted syntheses and for the rational design of new drug candidates or functional materials. This guide details the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate these fundamental electronic characteristics.
Computational Methodology
The following protocol outlines a standard computational procedure for the theoretical analysis of 3-Thienyl Isocyanate's electronic structure.
Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)
-
Molecular Structure Input: The initial 3D structure of 3-Thienyl Isocyanate is constructed using a molecular modeling program (e.g., GaussView). The structure is based on known bond lengths and angles for thiophene and isocyanate fragments.
-
Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation. This is performed using DFT.
-
Software: Gaussian 16 Suite of Programs.
-
Theoretical Model: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a reliable balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-311+G(d,p), a triple-zeta basis set that includes diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Convergence Criteria: Optimization is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This step serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE).
-
-
Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to determine the electronic properties. This includes:
-
Molecular Orbitals: Calculation of the energies and compositions of all molecular orbitals, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Density and Dipole Moment: Analysis of the electron density distribution to calculate the magnitude and direction of the molecular dipole moment.
-
The logical flow of this computational protocol is visualized in the diagram below.
Results and Discussion
This section presents the hypothetical, yet chemically plausible, results derived from the computational protocol described above.
Molecular Geometry
The geometry optimization would yield the most stable conformation of 3-Thienyl Isocyanate. The thiophene ring is expected to be nearly planar, a characteristic feature of aromatic systems. The isocyanate (-N=C=O) group attached to the C3 position of the ring is predicted to be linear. Key geometrical parameters are summarized in Table 1.
Table 1: Hypothetical Optimized Geometrical Parameters for 3-Thienyl Isocyanate
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | ||
| S1 - C2 | 1.72 Å | |
| C2 = C3 | 1.38 Å | |
| C3 - C4 | 1.43 Å | |
| C4 = C5 | 1.37 Å | |
| C5 - S1 | 1.71 Å | |
| C3 - N6 | 1.39 Å | |
| N6 = C7 | 1.22 Å | |
| C7 = O8 | 1.18 Å | |
| Bond Angles (°) | ||
| C5 - S1 - C2 | 92.5° | |
| C2 - C3 - N6 | 125.0° | |
| C3 - N6 - C7 | 128.0° | |
| N6 = C7 = O8 | 178.5° |
Note: Atom numbering starts from Sulfur (1) and proceeds around the ring, with the isocyanate group atoms numbered sequentially from Nitrogen (6).
Frontier Molecular Orbitals and Electronic Properties
The core of the electronic structure analysis lies in the examination of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO. The energy and localization of these orbitals are critical indicators of chemical reactivity.
-
Highest Occupied Molecular Orbital (HOMO): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For 3-Thienyl Isocyanate, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, particularly on the sulfur atom and the π-system of the double bonds. This suggests that the thiophene ring would be the initial site of attack for electrophiles.
-
Lowest Unoccupied Molecular Orbital (LUMO): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is predicted to be centered on the isocyanate group, specifically on the π* orbitals of the N=C and C=O double bonds. This indicates that nucleophilic attack will preferentially occur at the central carbon atom of the isocyanate moiety.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. A larger gap implies higher stability and lower reactivity. The hypothetical electronic properties are summarized in Table 2.
Table 2: Hypothetical Calculated Electronic Properties for 3-Thienyl Isocyanate
| Property | Hypothetical Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.20 eV |
| HOMO-LUMO Gap (ΔE) | 5.65 eV |
| Dipole Moment | 2.95 Debye |
The calculated dipole moment of 2.95 Debye suggests that 3-Thienyl Isocyanate is a moderately polar molecule, which is expected due to the presence of the electronegative nitrogen, oxygen, and sulfur atoms.
Conclusion
This theoretical guide outlines a robust computational framework for investigating the electronic structure of 3-Thienyl Isocyanate using Density Functional Theory. The hypothetical results indicate that the molecule possesses distinct regions of nucleophilicity (the thiophene ring) and electrophilicity (the isocyanate group), governed by the localization of its HOMO and LUMO, respectively. The significant HOMO-LUMO gap suggests a molecule with considerable kinetic stability. This detailed electronic-level understanding provides a solid foundation for predicting the molecule's reactivity and is invaluable for its strategic use in the fields of drug discovery and materials science. The presented protocol can be directly applied in future computational and experimental studies to validate these theoretical predictions.
The Emergence of Thiophene-Based Isocyanates in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the privileged thiophene scaffold with the reactive isocyanate functional group presents a compelling strategy in modern medicinal chemistry. Thiophene, a sulfur-containing heterocycle, is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its unique electronic properties and ability to forge critical interactions with biological targets.[1][2] The isocyanate moiety (–N=C=O), a potent electrophile, serves as a versatile synthetic handle, readily reacting with nucleophiles to form stable urea and carbamate linkages.[1] This technical guide provides an in-depth exploration of thiophene-based isocyanates, detailing their synthesis, biological significance, and the therapeutic potential of their derivatives, particularly in oncology.
Synthesis of Thiophene-Based Isocyanates
The most prevalent and efficient method for synthesizing thiophene-based isocyanates is the Curtius rearrangement of a thiophenecarbonyl azide.[1] This reaction is known for its high yield and tolerance of various functional groups, proceeding through a nitrene intermediate. The general workflow begins with a thiophenecarboxylic acid, which is first converted to a reactive acyl derivative, such as an acyl chloride. This intermediate is then reacted with an azide source, like sodium azide, to form the thiophenecarbonyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide yields the target thiophene-based isocyanate with the evolution of nitrogen gas.[1]
References
Methodological & Application
Synthesis of Novel Ureas and Carbamates Using 3-Thienyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thienyl isocyanate is a versatile reagent for the synthesis of a wide range of novel ureas and carbamates. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its incorporation into urea and carbamate structures has led to the discovery of potent inhibitors of various biological targets, including protein kinases.[1][2][3] This document provides detailed protocols for the synthesis of 3-thienyl ureas and carbamates, data presentation guidelines, and visualizations of the synthetic workflow and relevant biological pathways.
Urea and carbamate derivatives of thiophene have shown significant potential in drug discovery, particularly as inhibitors of p38 MAP kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in inflammatory diseases and cancer, respectively.[1][2][4] The protocols outlined below are designed to be adaptable for a variety of amine and alcohol substrates, enabling the generation of diverse compound libraries for screening and lead optimization.
Reaction Principle
The synthesis of ureas and carbamates from 3-thienyl isocyanate relies on the nucleophilic addition of an amine or an alcohol to the electrophilic carbonyl carbon of the isocyanate group.
-
Urea Formation: The reaction of 3-thienyl isocyanate with a primary or secondary amine yields the corresponding N,N'-substituted urea. This reaction is typically fast and can often be carried out at room temperature without a catalyst.[5]
-
Carbamate Formation: The reaction of 3-thienyl isocyanate with an alcohol or phenol produces a carbamate. This reaction is generally slower than urea formation and may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate.[6]
Data Presentation
The following tables provide a template for summarizing quantitative data from the synthesis of 3-thienyl ureas and carbamates.
Table 1: Synthesis of N-Substituted-N'-(3-thienyl)ureas
| Entry | Amine Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-N'-(3-thienyl)urea | THF | 25 | 2 | 95 |
| 2 | Benzylamine | N-Benzyl-N'-(3-thienyl)urea | DCM | 25 | 1 | 98 |
| 3 | Cyclohexylamine | N-Cyclohexyl-N'-(3-thienyl)urea | THF | 25 | 3 | 92 |
| 4 | Diethylamine | N,N-Diethyl-N'-(3-thienyl)urea | DCM | 25 | 4 | 90 |
Table 2: Synthesis of O-Substituted-N-(3-thienyl)carbamates
| Entry | Alcohol/Phenol Substrate | Catalyst | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | None | Methyl N-(3-thienyl)carbamate | THF | 50 | 12 | 85 |
| 2 | Isopropanol | DBU | Isopropyl N-(3-thienyl)carbamate | Toluene | 80 | 8 | 88 |
| 3 | Phenol | DBTDL | Phenyl N-(3-thienyl)carbamate | Toluene | 80 | 6 | 90 |
| 4 | Benzyl alcohol | None | Benzyl N-(3-thienyl)carbamate | THF | 60 | 10 | 82 |
Note: The data presented in these tables are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-N'-(3-thienyl)ureas
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M).
-
Isocyanate Addition: Under ambient atmosphere, add a solution of 3-thienyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution at room temperature. For highly exothermic reactions, an ice bath can be used to maintain the temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Isolation:
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Synthesis of O-Substituted-N-(3-thienyl)carbamates
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous solvent such as toluene or THF (0.1-0.5 M).
-
Catalyst Addition (if necessary): For less reactive alcohols or phenols, a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05-0.1 equivalents) or dibutyltin dilaurate (DBTDL) (0.01-0.05 equivalents) can be added.
-
Isocyanate Addition: Add 3-thienyl isocyanate (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (50-100 °C) as required. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a catalyst was used, wash the reaction mixture with a dilute acid solution (e.g., 1N HCl) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of ureas and carbamates.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of thienyl ureas.
References
- 1. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Utility of 3-Thienyl Ureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, prized for their ability to form stable hydrogen bonds with biological targets.[1] The 3-thienyl urea scaffold, in particular, has emerged as a privileged structure in the development of potent kinase inhibitors. This document provides a detailed protocol for the synthesis of 3-thienyl ureas via the reaction of 3-thienyl isocyanate with primary amines, outlines their applications in targeting key signaling pathways, and presents a workflow for high-throughput library synthesis.
Application Notes: 3-Thienyl Ureas as Kinase Inhibitors
Substituted 3-thienyl ureas have been identified as potent inhibitors of several protein kinases crucial in cancer cell signaling and proliferation. These compounds typically act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea moiety is critical for this interaction, forming key hydrogen bonds within the ATP-binding pocket.
Key kinase targets for 3-thienyl urea derivatives include:
-
Raf Kinases (e.g., c-Raf, B-Raf): These are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently deregulated in various cancers. Inhibition of this pathway can block tumor cell proliferation.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
c-Kit: A receptor tyrosine kinase involved in the development of several cell types. Mutations leading to its constitutive activation are oncogenic drivers in certain cancers, such as gastrointestinal stromal tumors (GIST).
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell survival, and proliferation. Its dysregulation is linked to diseases such as Alzheimer's, diabetes, and cancer.
The development of 3-thienyl urea derivatives as kinase inhibitors offers a promising avenue for targeted cancer therapy.
Experimental Protocols
This section details the synthesis of 3-thienyl ureas from 3-thienyl isocyanate and various primary amines. The protocol is divided into two main stages: the preparation of the 3-thienyl isocyanate intermediate and its subsequent reaction with a primary amine.
Part 1: Synthesis of 3-Thienyl Isocyanate
3-Thienyl isocyanate can be prepared from 3-aminothiophene using a phosgene equivalent such as triphosgene. This method is generally applicable for the synthesis of aryl isocyanates.
Materials:
-
3-Aminothiophene
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminothiophene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of 3-aminothiophene at 0 °C.
-
Following the addition of triphosgene, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure the complete removal of any residual triphosgene and phosgene.
-
The resulting crude 3-thienyl isocyanate can be used in the next step without further purification.
Part 2: Synthesis of N-(3-Thienyl)-N'-(substituted) Ureas
The reaction of 3-thienyl isocyanate with a primary amine is typically a straightforward nucleophilic addition.
Materials:
-
3-Thienyl isocyanate (from Part 1)
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM), acetone, or other suitable aprotic solvent
General Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM or another suitable solvent.
-
To this stirred solution, add a solution of 3-thienyl isocyanate (1.0-1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the urea product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various N,N'-disubstituted ureas, analogous to the reaction of 3-thienyl isocyanate with primary amines.
| Entry | Primary Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | 2 | 96 |
| 2 | 4-Fluoroaniline | Dichloromethane | 2 | 95 |
| 3 | 4-Chloroaniline | Dichloromethane | 3 | 92 |
| 4 | 4-Bromoaniline | Dichloromethane | 3 | 94 |
| 5 | 4-Methylaniline | Dichloromethane | 2 | 97 |
| 6 | 4-Methoxyaniline | Dichloromethane | 2 | 98 |
| 7 | Benzylamine | Dichloromethane | 2 | 95 |
| 8 | Cyclohexylamine | Dichloromethane | 2 | 93 |
Note: The data presented are representative of typical urea formation reactions and may vary for the specific reaction with 3-thienyl isocyanate.
Visualizations
Signaling Pathway Inhibition
The following diagrams illustrate the points of intervention for 3-thienyl urea derivatives in key oncogenic signaling pathways.
Caption: Inhibition of RTK and Raf Kinase Signaling.
Caption: Inhibition of GSK-3β Signaling.
Experimental Workflow for High-Throughput Synthesis
The following diagram outlines a generalized workflow for the high-throughput synthesis and screening of a 3-thienyl urea derivative library.
Caption: High-Throughput Synthesis Workflow.
References
Application Notes and Protocols: Synthesis of Novel Polyurethane Derivatives Incorporating 3-Thienyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers, making them suitable for numerous biomedical applications.[1][2] The incorporation of heterocyclic moieties, such as thiophene, into the polyurethane backbone is a promising strategy for developing advanced materials with unique electronic, optical, and biological properties. The sulfur-containing thiophene ring can enhance the polymer's thermal stability and introduce specific functionalities for applications in tissue engineering, drug delivery, and biosensors.[3]
This document provides detailed protocols for the synthesis of a novel polyurethane derivative utilizing 3-Thienyl Isocyanate. The protocols cover a two-step synthesis method, followed by comprehensive characterization techniques. Representative data is presented in tabular format to facilitate comparison and analysis.
Synthesis of 3-Thienyl Isocyanate-Based Polyurethane
The synthesis of the 3-thienyl isocyanate-based polyurethane is conducted via a two-step prepolymer method. This approach allows for better control over the polymer structure and molecular weight. In the first step, an isocyanate-terminated prepolymer is synthesized by reacting 3-Thienyl Isocyanate with a polyol. In the second step, the prepolymer is chain-extended with a diol to form the final polyurethane.
Materials
-
3-Thienyl Isocyanate (C₅H₃NOS)
-
Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Nitrogen gas (high purity)
Experimental Protocols
Step 1: Synthesis of the Isocyanate-Terminated Prepolymer
-
A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer is charged with poly(ε-caprolactone) diol (PCL, 20.0 g, 0.01 mol).
-
The flask is heated to 80°C under a gentle stream of nitrogen to melt the PCL and remove any residual moisture.
-
After 1 hour, the temperature is adjusted to 60°C, and 3-Thienyl Isocyanate (2.50 g, 0.02 mol) is added dropwise to the molten PCL with vigorous stirring. The NCO/OH ratio is maintained at 2:1.
-
Two drops of dibutyltin dilaurate (DBTDL) catalyst are added to the reaction mixture.
-
The reaction is allowed to proceed at 80°C for 4 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the -OH peak and the presence of the -NCO peak.
-
The resulting isocyanate-terminated prepolymer is a viscous liquid at the reaction temperature.
Step 2: Chain Extension to Form the Final Polyurethane
-
The prepolymer from Step 1 is cooled to 60°C.
-
A solution of 1,4-butanediol (BDO, 0.81 g, 0.009 mol) in 10 mL of anhydrous DMF is added dropwise to the prepolymer with continuous stirring.
-
The reaction mixture is stirred at 80°C for an additional 3 hours until the viscosity significantly increases. The disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum indicates the completion of the reaction.
-
The resulting polyurethane is dissolved in a minimal amount of anhydrous toluene and precipitated by pouring the solution into an excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C for 24 hours to a constant weight.
Characterization of the 3-Thienyl Isocyanate-Based Polyurethane
The synthesized polyurethane derivative should be characterized to determine its structure, molecular weight, and thermal and mechanical properties.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the formation of the urethane linkages and the incorporation of the thienyl group.
| Wavenumber (cm⁻¹) | Assignment |
| 3320-3340 | N-H stretching of urethane group |
| 2940-2960 | Asymmetric C-H stretching |
| 2860-2880 | Symmetric C-H stretching |
| ~2270 | -N=C=O stretching (should be absent in final product) |
| 1720-1740 | C=O stretching of urethane and ester carbonyls |
| 1530-1550 | N-H bending and C-N stretching of urethane group |
| 1495 | C=C stretching of thiophene ring[3] |
| 1240 | C-O-C stretching |
| 690-710 | C-S stretching of thiophene ring[3] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is employed to further elucidate the structure of the synthesized polyurethane.
| Chemical Shift (ppm) | Assignment |
| 7.0-7.5 | Protons of the thiophene ring |
| 4.8-5.2 | N-H proton of the urethane group |
| 3.9-4.2 | -CH₂- protons adjacent to the urethane oxygen |
| 3.5-3.7 | -CH₂- protons of the PCL backbone |
| 2.2-2.4 | -CH₂- protons adjacent to the ester carbonyl in PCL |
| 1.5-1.8 | -CH₂- protons of BDO and PCL backbone |
Molecular Weight and Thermal Analysis
| Parameter | Method | Typical Value |
| Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 50,000 - 70,000 g/mol |
| Weight Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 90,000 - 120,000 g/mol |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | 1.8 - 2.2 |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | -40 to -30 °C |
| Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | 50 - 60 °C |
| Decomposition Temperature (Td, 5% weight loss) | Thermogravimetric Analysis (TGA) | > 300 °C |
Mechanical Properties
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 15 - 25 MPa |
| Elongation at Break | ASTM D638 | 400 - 600% |
| Young's Modulus | ASTM D638 | 50 - 100 MPa |
Visualizations
Caption: Reaction scheme for the two-step synthesis of thiophene-containing polyurethane.
Caption: Experimental workflow for the synthesis and characterization of the polyurethane.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of novel polyurethane derivatives incorporating 3-thienyl isocyanate. The inclusion of the thiophene moiety is anticipated to impart unique properties to the polyurethane, opening avenues for its application in advanced biomedical fields. The provided data serves as a benchmark for researchers to evaluate their synthesized materials. Further studies can explore the biocompatibility, biodegradability, and specific functionalities of these novel polymers for targeted drug delivery systems and tissue engineering scaffolds.
References
Application Notes and Protocols: 3-Thienyl Isocyanate as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Thienyl isocyanate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of urea and thiourea derivatives. These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, particularly those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document provides detailed application notes on the use of 3-thienyl isocyanate in the synthesis of pharmaceutical intermediates, including experimental protocols, quantitative data on biological activity, and visualization of relevant signaling pathways.
Introduction: The Role of 3-Thienyl Isocyanate in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive starting point for drug design.[1] The isocyanate functional group (-N=C=O) is a highly reactive electrophile that readily reacts with nucleophiles like amines to form stable urea linkages.[2] The combination of these two moieties in 3-thienyl isocyanate creates a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications.
Derivatives of 3-thienyl isocyanate, particularly N-thienyl ureas, have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the most important targets in cancer therapy is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.[3][5]
Applications in the Synthesis of Kinase Inhibitors
3-Thienyl isocyanate is a crucial reagent for the synthesis of diaryl urea derivatives that have demonstrated potent inhibitory activity against VEGFR-2. These compounds typically feature the 3-thienyl urea moiety as a key pharmacophore that binds to the hinge region of the kinase domain.
Synthesis of Thieno[3,2-d]pyrimidine-based Urea Derivatives as VEGFR-2 Inhibitors
A notable application of the thienyl urea scaffold is in the development of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as potent VEGFR-2 inhibitors.[3] These compounds have shown low nanomolar IC50 values in enzymatic assays and significant inhibition of VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation.[3]
Quantitative Data: Biological Activity of Thienyl Urea Derivatives
The following table summarizes the in vitro biological activity of representative thienyl urea derivatives against VEGFR-2.
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference |
| 2a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)urea | 199 | [3] |
| 2b | 1-(4-bromo-3-(trifluoromethyl)phenyl)-3-(4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)urea | 188 | [3] |
| 2c | 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)urea | 150 | [3] |
| KM6 | A thieno[2,3-d]pyrimidine-based urea derivative | 65% inhibition at 10 µM | [4][6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final urea derivatives using 3-thienyl isocyanate.
General Protocol for the Synthesis of N-Aryl-N'-(3-thienyl)urea Derivatives
This protocol describes a general method for the reaction of 3-thienyl isocyanate with various aryl amines to generate a library of N,N'-disubstituted ureas.
Materials:
-
3-Thienyl isocyanate
-
Substituted aryl amine (e.g., 4-chloroaniline)
-
Anhydrous acetone
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean and dry reaction vessel, dissolve the substituted aryl amine (0.01 mol) in anhydrous acetone (50 mL) with stirring.
-
To this solution, add a solution of 3-thienyl isocyanate (0.01 mol) in anhydrous acetone (10 mL) dropwise, while maintaining the temperature below 40 °C.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Filter the precipitate and wash it with a small amount of cold acetone (5 mL).
-
Dry the product under vacuum at 60-65 °C for 2 hours to obtain the pure N-aryl-N'-(3-thienyl)urea derivative.[7]
Expected Yield: 85-95%
Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Synthesis of a Thieno[2,3-d]pyrimidine-based Urea Derivative (KM6)
This protocol outlines the synthesis of a specific sorafenib analogue, KM6, which has shown potent antitumor activity.[4][6]
Step 1: Synthesis of the Amine Intermediate The synthesis of the precursor amine is a multi-step process that is specific to the target molecule and is not detailed here. The protocol begins with the synthesized amine intermediate.
Step 2: Urea Formation Materials:
-
Thieno[2,3-d]pyrimidine amine intermediate
-
Appropriate aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous 1,4-dioxane
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the thieno[2,3-d]pyrimidine amine intermediate in anhydrous 1,4-dioxane at room temperature.
-
Add the aryl isocyanate to the solution and stir the reaction mixture for 1 hour at room temperature.[6]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation and filtration, followed by washing and drying.
Expected Yield: ~75%[6]
Signaling Pathways and Mechanism of Action
The thienyl urea derivatives synthesized from 3-thienyl isocyanate primarily target the VEGFR-2 signaling pathway, which is a critical regulator of angiogenesis.
The VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells.[8] This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[9] This activation initiates a cascade of downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Thienyl-Based Polymers
Introduction
Poly(3-thienyl)s and their derivatives are a prominent class of π-conjugated polymers extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] Their electronic and optical properties can be readily tuned by modifying the substituent at the 3-position of the thiophene ring.[3] This document provides detailed protocols for the synthesis of 3-thienyl-based polymers via several common and effective methods: Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, Stille Coupling Polymerization, and Suzuki Coupling Polymerization. These protocols are intended for researchers, scientists, and professionals in drug development who may leverage these materials for applications such as biosensors or smart drug delivery systems.
Oxidative Polymerization
Oxidative polymerization is a direct and widely used method for synthesizing polythiophenes. It typically employs an oxidizing agent, most commonly iron(III) chloride (FeCl₃), to induce the coupling of monomer units.[4][5] While being a straightforward and cost-effective method, it often yields polymers with moderate regioregularity.[5]
Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Polymerization
This protocol is adapted from methodologies described in the literature.[5][6]
Materials:
-
3-hexylthiophene (3HT) monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for precipitation and washing)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware (Schlenk flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Oxidant Preparation: In the flask, prepare a dispersion of anhydrous FeCl₃ (e.g., 48 mmol) in 150 mL of anhydrous chloroform.[5]
-
Monomer Addition: Dissolve the 3-hexylthiophene monomer (e.g., 12 mmol) in 50 mL of anhydrous chloroform.[5][6] Add this solution dropwise to the FeCl₃ dispersion over 30 minutes while stirring vigorously at room temperature or a controlled temperature (e.g., 40 °C).[6][7]
-
Polymerization: Allow the reaction mixture to stir for a specified period, typically ranging from 12 to 24 hours, at the chosen temperature.[6] The mixture will typically turn dark and viscous.
-
Precipitation: After the reaction is complete, pour the mixture slowly into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, the crude polymer can be further purified. A common method is to re-dissolve the polymer in a good solvent like chloroform and re-precipitate it in methanol.[5]
-
Alternatively, perform Soxhlet extraction with methanol, acetone, and hexane sequentially to remove impurities. The final polymer is then extracted using chloroform or another suitable solvent.[8]
-
-
Drying: Dry the purified, dark-colored polymer under vacuum at a moderate temperature (e.g., 80 °C) for 24 hours to obtain the final product.[6]
Data Summary: Oxidative Polymerization
| Polymer | Monomer/Oxidant Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) | Reference |
| PTC | 1:4.3 | 6,791 | 1.25 | 47 | [7] |
| PTN | 1:3.6 | - | - | 69 | [7] |
| PTO | 1:3.6 | 11,788 | 1.80 | - | [7] |
| P3HT | 1:3 | - | - | - | [6] |
Grignard Metathesis (GRIM) Polymerization
The Grignard Metathesis (GRIM) method is a powerful chain-growth polymerization technique for producing highly regioregular poly(3-alkylthiophene)s (P3ATs).[9][10] This method involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst.[11] The resulting polymers exhibit improved electronic properties due to their well-defined, head-to-tail coupled structure.[9]
Experimental Protocol: Synthesis of Regioregular P3HT via GRIM Polymerization
This protocol is based on the method developed by McCullough and coworkers.[10][12]
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride (t-BuMgCl) or other alkylmagnesium halide in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol/HCl (for quenching)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation (Grignard Metathesis):
-
In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of t-BuMgCl solution dropwise. This Grignard metathesis reaction forms a mixture of 2-bromo-5-chloromagnesio-3-hexylthiophene regioisomers.[10]
-
Stir the mixture for 1-2 hours at room temperature.
-
-
Catalyst Addition and Polymerization:
-
In a separate flask, prepare a solution or slurry of the Ni(dppp)Cl₂ catalyst (typically 1-2 mol%) in anhydrous THF.
-
Add the catalyst to the monomer solution. The reaction mixture should change color, indicating the start of the polymerization.
-
Allow the polymerization to proceed at room temperature for 2-3 hours. The reaction is a quasi-living polymerization, where molecular weight can be controlled by the monomer-to-initiator ratio.[10]
-
-
Quenching:
-
Terminate the polymerization by slowly pouring the reaction mixture into a solution of methanol and concentrated HCl (e.g., 5 M HCl in methanol). This protonates the polymer chain ends.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer extensively with methanol and then acetone to remove catalyst residues and oligomers.
-
Further purification can be achieved by Soxhlet extraction using methanol, hexane, and finally chloroform to isolate the high molecular weight fraction.
-
-
Drying: Dry the purified polymer under high vacuum to yield a dark, fibrous solid.
Data Summary: GRIM Polymerization
| Polymer | Monomer/Catalyst Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Regioregularity (%) | Reference |
| P3BT | - | 84,200 | 1.41 | >95 | [13] |
| P3HT | - | 106,000 | 2.18 | >95 | [13] |
| P3DDT | - | 12,100 | 1.18 | >95 | [13] |
| P3HT | 53:1 | 8,900 | 1.34 | >98 | [14] |
| P3HT | 83:1 | 17,000 | 1.28 | >98 | [14] |
Stille Coupling Polymerization
Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[15] For polymerization, bifunctional monomers are used, typically a dihalo-aromatic and a bis(stannyl)-aromatic compound. This step-growth polymerization method allows for the synthesis of a wide variety of well-defined conjugated polymers.[16]
Experimental Protocol: Synthesis of a TPD-Bithiophene Copolymer
This protocol is a representative example for Stille coupling polymerization.[17]
Materials:
-
1,3-Dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (Monomer A) (1.0 eq)
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (Monomer B) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst, 2-5 mol%)
-
Anhydrous and degassed toluene (or toluene/DMF mixture)
-
Methanol (for precipitation)
-
Solvents for Soxhlet extraction (e.g., methanol, acetone, hexane, chloroform)
-
Schlenk flask and condenser
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the dibromo monomer (A), the bis(stannyl) monomer (B), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M. Subsequently, add the Pd(PPh₃)₄ catalyst.[17]
-
Polymerization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere.[17] The solution's viscosity will increase as the polymer chains grow.
-
Work-up and Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer. Collect the solid by filtration.
-
Purification: Purify the crude polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer is then extracted with a solvent in which it is soluble (e.g., chloroform).[17]
-
Final Isolation: Concentrate the purified polymer solution and precipitate it again in methanol. Collect the final product by filtration and dry under vacuum.
Data Summary: Stille Coupling Polymerization
| Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) | Reference |
| TPD-bithiophene | 15,000 - 50,000 | 1.5 - 2.5 | >80 | [17] |
| Regioregular P3HT | 34,000 | 1.1 | - | [15] |
| Fused Thiophene Copolymer | up to 151,000 | 2.7 | - | [16] |
Suzuki Coupling Polymerization
Similar to Stille coupling, Suzuki coupling is a robust palladium-catalyzed reaction, in this case between an organoboron compound (like a boronic acid or ester) and an organohalide.[18] It has been adapted for chain-growth polymerization, known as Suzuki-Miyaura Catalyst Transfer Polymerization (SM-CTP), which allows for excellent control over molecular weight, low polydispersity, and the synthesis of block copolymers.[18][19]
Experimental Protocol: Synthesis of P3HT via Suzuki Catalyst Transfer Polymerization
This protocol is based on a chain-growth Suzuki polymerization method.[19]
Materials:
-
2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB-type monomer)
-
(t)Bu₃PPd(Ph)Br (catalyst/initiator)
-
Cesium fluoride (CsF) (base)
-
18-crown-6 (additive)
-
Anhydrous tetrahydrofuran (THF) containing a small amount of water
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: Charge a flame-dried Schlenk tube with the catalyst, CsF, and 18-crown-6.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen multiple times.
-
Monomer and Solvent Addition: Add a solution of the AB-type monomer in anhydrous THF (containing a small, controlled amount of water) to the reaction tube via syringe.
-
Polymerization: Cool the reaction mixture to 0 °C and stir for the desired time (e.g., 1-4 hours). The polymerization proceeds via a catalyst-transfer mechanism, allowing for controlled chain growth.[19]
-
Termination and Precipitation: Terminate the reaction by exposing it to air and then precipitate the polymer by pouring the mixture into methanol.
-
Purification: Collect the polymer by filtration and wash it with methanol to remove salts and residual monomer. The polymer can be further purified by re-precipitation from a good solvent (e.g., chloroform) into methanol.
-
Drying: Dry the final polymer product under vacuum.
Data Summary: Suzuki Coupling Polymerization
| Polymer | Monomer/Catalyst Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Regioregularity (%) | Reference |
| P3HT | 50:1 | 5,800 | 1.16 | ~100 (Head-to-Tail) | [19] |
| P3HT | 100:1 | 11,400 | 1.14 | ~100 (Head-to-Tail) | [19] |
| Polyfluorene-b-P3HT | - | - | 1.29 | - | [19] |
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. utd-ir.tdl.org [utd-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Thienyl Isocyanate in the Development of Conductive Polymers
Introduction
3-Thienyl Isocyanate is a bifunctional molecule containing a reactive isocyanate group and an electronically active thiophene ring. This unique combination makes it a promising monomer for the synthesis of novel conductive polymers. The thiophene unit is a well-established building block for conductive materials due to the ability of polythiophene to support charge carriers along its conjugated backbone.[1][2] The isocyanate group provides a versatile handle for polymerization, readily reacting with nucleophiles like alcohols and amines to form polyurethanes and polyureas, respectively.[3]
While direct homopolymerization of 3-Thienyl Isocyanate to form a conductive polymer is not widely documented, its bifunctional nature allows for its incorporation into polymer backbones. Subsequent doping or oxidative polymerization of the thiophene moieties can then induce conductivity. These application notes provide detailed protocols for the synthesis and characterization of conductive polymers utilizing 3-Thienyl Isocyanate.
Proposed Synthetic Routes
Two primary routes are proposed for the synthesis of conductive polymers using 3-Thienyl Isocyanate:
-
Synthesis of Thiophene-Functionalized Polyurethanes/Polyureas followed by Oxidative Polymerization: In this two-step approach, 3-Thienyl Isocyanate is first co-polymerized with a diol or diamine to produce a polyurethane or polyurea with pendant thiophene groups. The resulting polymer is then treated with an oxidizing agent to polymerize the thiophene units, creating a conductive network within the material.
-
Anionic Homopolymerization of 3-Thienyl Isocyanate: This method involves the direct polymerization of the isocyanate group to form a poly(isocyanate) with a helical backbone and pendant thienyl groups. The close proximity of the thiophene rings along the rigid polymer chain could facilitate conductivity upon doping.
Route 1: Thiophene-Functionalized Polyurethane Synthesis and Oxidative Polymerization
This protocol details the synthesis of a polyurethane from 3-Thienyl Isocyanate and a diol, followed by chemical oxidative polymerization to induce conductivity.
Experimental Workflow
Caption: Workflow for the two-step synthesis of a conductive polyurethane.
Experimental Protocol
Materials:
-
3-Thienyl Isocyanate (CAS: 76536-95-3)
-
1,4-Butanediol (or other suitable diol)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Toluene
-
Anhydrous Chloroform
-
Iron(III) chloride (FeCl₃)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or inert atmosphere setup
-
Glassware for filtration and precipitation
Procedure:
Step 1: Synthesis of Poly(3-thienyl urethane)
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
In a three-neck flask, dissolve 1,4-butanediol in anhydrous toluene to a concentration of 0.5 M.
-
Add an equimolar amount of 3-Thienyl Isocyanate to the solution dropwise with vigorous stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the isocyanate).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction by FTIR spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Step 2: Oxidative Polymerization
-
Dissolve the synthesized poly(3-thienyl urethane) in anhydrous chloroform.
-
Separately, prepare a solution of FeCl₃ in a minimal amount of anhydrous chloroform.
-
Add the FeCl₃ solution dropwise to the polymer solution with vigorous stirring. A color change to dark green or black should be observed, indicating the polymerization of the thiophene units.
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the conductive polymer by adding methanol.
-
Filter the polymer and wash extensively with methanol to remove any remaining FeCl₃.
-
Dry the final conductive polymer under vacuum. The polymer can be solution-cast into films for characterization.
Route 2: Anionic Homopolymerization of 3-Thienyl Isocyanate
This protocol describes the synthesis of a poly(isocyanate) with pendant thienyl groups via anionic polymerization.
Experimental Workflow
Caption: Workflow for the anionic homopolymerization and doping of 3-Thienyl Isocyanate.
Experimental Protocol
Materials:
-
3-Thienyl Isocyanate (CAS: 76536-95-3)
-
Sodium cyanide (NaCN) initiator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Iodine
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for monomer and solvent transfer
-
Magnetic stirrer
Procedure:
-
All manipulations should be carried out under a dry, inert atmosphere using Schlenk techniques.
-
In a Schlenk flask, dissolve a catalytic amount of NaCN in anhydrous DMF.
-
Cool the initiator solution to -60°C in a dry ice/acetone bath.
-
In a separate flask, dissolve 3-Thienyl Isocyanate in anhydrous toluene.
-
Slowly add the monomer solution to the cooled initiator solution via syringe with vigorous stirring.
-
Allow the polymerization to proceed at -60°C for 2-4 hours. The solution will become viscous.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
For conductivity measurements, cast a thin film of the polymer onto a glass substrate.
-
Expose the film to iodine vapor in a sealed chamber for several hours to induce doping and conductivity.
Data Presentation
The following tables present projected quantitative data for polymers derived from 3-Thienyl Isocyanate, based on typical values for analogous polyurethanes, polythiophenes, and polyisocyanates.
Table 1: Projected Properties of Thiophene-Functionalized Polyurethane before and after Oxidative Polymerization
| Property | Before Oxidation (Polyurethane) | After Oxidation (Conductive Polymer) |
| Electrical Conductivity | Insulating (< 10⁻¹⁰ S/cm) | 10⁻³ - 10¹ S/cm |
| Optical Band Gap | > 3.5 eV | 1.5 - 2.5 eV |
| Thermal Stability (T₅) | ~280 °C | ~250 °C |
| Solubility | Soluble in THF, Chloroform, DMF | Sparingly soluble in polar solvents |
Table 2: Projected Properties of Poly(3-thienyl isocyanate) before and after Doping
| Property | Before Doping (Polyisocyanate) | After Doping (Conductive Polymer) |
| Electrical Conductivity | Insulating (< 10⁻¹² S/cm) | 10⁻⁵ - 10⁻² S/cm |
| Optical Properties | Transparent in visible region | Colored, new absorption bands |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Unchanged |
| Conformation | Rigid, helical | Rigid, helical |
Characterization Protocols
1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the polymerization reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (~1700 cm⁻¹, N-H stretch ~3300 cm⁻¹) or urea linkages.
-
Sample Preparation: A small amount of the polymer is cast as a thin film on a KBr pellet from a suitable solvent.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the polymer structure by analyzing the proton (¹H) and carbon (¹³C) chemical shifts.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
3. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as THF.
4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the optical band gap of the conductive polymers by analyzing the absorption edge.
-
Sample Preparation: A thin film of the polymer is cast on a quartz slide.
5. Four-Point Probe Measurement
-
Objective: To measure the electrical conductivity of the polymer films.
-
Sample Preparation: A thin film of the polymer is cast on a glass substrate, and the conductivity is measured using a four-point probe setup.
6. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Procedure: A small sample of the polymer is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[4]
Logical Relationships
Caption: Relationship between synthesis parameters and final polymer properties.
References
Surface Modification of Materials Using 3-Thienyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of materials using 3-Thienyl Isocyanate. The unique properties of the thiophene moiety, including its electroactive nature and potential for further functionalization, make 3-Thienyl Isocyanate a versatile reagent for creating functional surfaces for applications in drug development, biosensing, and materials science.
Introduction
Surface modification is a critical process for tailoring the properties of materials to meet the demands of specific applications. 3-Thienyl Isocyanate is a heterobifunctional molecule that contains a highly reactive isocyanate group and a thiophene ring. The isocyanate group can form stable covalent bonds with a variety of functional groups commonly found on the surfaces of materials, such as hydroxyl (-OH) and amine (-NH2) groups, resulting in the formation of carbamate and urea linkages, respectively.[1][2][3] The thiophene moiety can be subsequently utilized for further chemical transformations, including electropolymerization to create conductive polymer films, or as a platform for bioconjugation.
This document outlines protocols for the surface modification of hydroxylated substrates (e.g., glass, silica, metal oxides) and provides examples of how these modified surfaces can be applied in drug development contexts.
Key Applications in Drug Development
The unique characteristics of 3-Thienyl Isocyanate-modified surfaces open up several possibilities in the field of drug development:
-
Immobilization of Biomolecules: The thiophene group can be functionalized to covalently attach proteins, enzymes, antibodies, or nucleic acids. This is valuable for creating surfaces for affinity chromatography, immunoassays, and high-throughput screening.
-
Development of Biosensors: The electroactive nature of the thiophene ring allows for the fabrication of electrochemical biosensors. By electropolymerizing the surface-bound 3-thienyl groups, a conductive polymer matrix is formed, which can be used to detect biological events electronically.
-
Controlled Drug Delivery: The modified surface can be designed to release therapeutic agents in a controlled manner. The thiophene polymer backbone can be engineered to respond to specific stimuli (e.g., pH, electrical potential) to trigger drug release.[4]
-
Cell Culture and Tissue Engineering: Surfaces can be modified to present specific chemical cues to cells, influencing their adhesion, proliferation, and differentiation.
Experimental Protocols
Protocol 1: Surface Modification of a Hydroxylated Substrate (e.g., Glass, SiO2)
This protocol describes the modification of a glass or silica surface with 3-Thienyl Isocyanate. The surface hydroxyl groups react with the isocyanate to form a stable carbamate linkage.
Materials:
-
Hydroxylated substrate (e.g., glass slides, silicon wafers)
-
3-Thienyl Isocyanate (CAS No: 76536-95-3)[5]
-
Anhydrous toluene or other anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerating the reaction)[6][7]
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Ultrasonic bath
-
Oven
-
Glove box or desiccator
-
Reaction vessel with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonicating in a sequence of DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
To ensure a high density of hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate extensively with DI water and dry in an oven at 120 °C for at least 1 hour.
-
Allow the substrate to cool to room temperature in a desiccator.
-
-
Surface Modification Reaction:
-
In a glove box or under an inert atmosphere, prepare a solution of 3-Thienyl Isocyanate in anhydrous toluene. A typical concentration is 10-50 mM.
-
If using a catalyst, add a small amount of DBTDL to the solution (e.g., 0.1% v/v).[6]
-
Place the cleaned and dried substrate in the reaction vessel.
-
Transfer the 3-Thienyl Isocyanate solution to the reaction vessel, ensuring the substrate is fully immersed.
-
Seal the vessel and stir the reaction mixture at room temperature for 2-12 hours. The reaction time can be optimized based on the desired surface coverage.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with fresh anhydrous toluene to remove any unreacted 3-Thienyl Isocyanate.
-
Sonicate the substrate in acetone for 10 minutes to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Store the functionalized substrate in a desiccator until further use.
-
Protocol 2: Characterization of the Modified Surface
Techniques:
-
Contact Angle Goniometry: To assess the change in surface wettability. The successful modification should result in a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen (from the carbamate linkage) and sulfur (from the thiophene ring) on the surface.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic vibrational bands of the carbamate (C=O stretching around 1700 cm⁻¹) and thiophene groups.
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness after modification.
Quantitative Data
The following table summarizes hypothetical data from the characterization of a glass surface before and after modification with 3-Thienyl Isocyanate, based on the expected outcomes of the described protocols.
| Parameter | Before Modification | After Modification |
| Water Contact Angle (°) | < 10 | 65 ± 5 |
| XPS Atomic Concentration (%) | ||
| Silicon (Si 2p) | 33 | 28 |
| Oxygen (O 1s) | 67 | 55 |
| Carbon (C 1s) | < 1 | 12 |
| Nitrogen (N 1s) | 0 | 2.5 |
| Sulfur (S 2p) | 0 | 2.5 |
| ATR-FTIR Peaks (cm⁻¹) | ~3400 (O-H) | ~1700 (C=O, carbamate) |
| ~1530 (N-H, carbamate) | ||
| ~820 (C-H, thiophene) |
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Reaction of 3-Thienyl Isocyanate with a hydroxylated surface.
Caption: Logical flow for drug development applications.
References
- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. wernerblank.com [wernerblank.com]
- 7. US6080830A - Products of the reaction between isocyanates and hydroxyl compounds for textile finishing - Google Patents [patents.google.com]
Application Notes and Protocols: Click Chemistry Applications of 3-Thienyl Isocyanate and Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the click chemistry applications involving the reaction of 3-thienyl isocyanate with thiols. This highly efficient and versatile reaction results in the formation of stable thiocarbamate linkages, offering a robust tool for bioconjugation, drug discovery, and materials science.
Introduction to Thiol-Isocyanate Click Chemistry
The reaction between an isocyanate and a thiol to form a thiocarbamate is characterized as a "click" reaction due to its high efficiency, rapid reaction rates, and formation of a single, stable product under mild conditions. This reaction is often facilitated by a base catalyst and proceeds with high conversion rates. The 3-thienyl moiety, a significant heterocyclic scaffold in medicinal chemistry, introduces unique electronic and structural properties to the resulting thiocarbamate products, making 3-thienyl isocyanate a valuable building block for various applications. Thiophene derivatives are known to exhibit a wide range of biological activities, including kinase inhibition.
Key Applications
The click reaction between 3-thienyl isocyanate and thiols can be leveraged in several key areas:
-
Drug Discovery and Medicinal Chemistry: The 3-thienyl thiocarbamate scaffold can be incorporated into small molecules to develop novel therapeutic agents. Thiocarbamates have been investigated as potential inhibitors for various enzymes. For instance, thiocarbamate-containing compounds have been explored as potential inhibitors for enzymes like the SARS-CoV-2 main protease (Mpro).[1][2] The thienyl group itself is a common fragment in kinase inhibitors, suggesting that 3-thienyl thiocarbamates could be promising candidates for this class of drugs.[3][4]
-
Bioconjugation: The high reactivity and selectivity of the thiol-isocyanate reaction make it suitable for conjugating 3-thienyl-containing molecules to biological macromolecules. A primary target for such conjugation is the thiol group of cysteine residues in peptides and proteins. This allows for the site-specific labeling of proteins with probes or the development of antibody-drug conjugates.
-
Surface Functionalization and Materials Science: This click reaction provides a rapid and efficient method for modifying surfaces that have been functionalized with either thiol or isocyanate groups.[5] This enables the creation of functional polymeric surfaces with tailored properties for applications in biomaterials, sensors, and coatings.
Experimental Protocols
The following are generalized protocols for the reaction of 3-thienyl isocyanate with thiols. Specific reaction conditions may require optimization based on the specific thiol substrate and desired application.
Protocol 1: General Synthesis of a 3-Thienyl Thiocarbamate
This protocol describes a general method for the synthesis of a 3-thienyl thiocarbamate from 3-thienyl isocyanate and a generic thiol.
Materials:
-
3-Thienyl isocyanate
-
Thiol of interest (e.g., benzyl mercaptan, N-acetyl-L-cysteine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base catalyst (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 equivalent) in the anhydrous solvent.
-
Add the base catalyst (0.1-1.0 equivalent) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of 3-thienyl isocyanate (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-thienyl thiocarbamate.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).
Protocol 2: Bioconjugation of a Cysteine-Containing Peptide with 3-Thienyl Isocyanate
This protocol outlines a general procedure for labeling a cysteine-containing peptide with a 3-thienyl isocyanate moiety.
Materials:
-
Cysteine-containing peptide
-
3-Thienyl isocyanate
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Co-solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the cysteine-containing peptide in the aqueous buffer to a desired concentration.
-
Prepare a stock solution of 3-thienyl isocyanate in a water-miscible organic co-solvent (e.g., DMF or DMSO).
-
Add a 5-10 fold molar excess of the 3-thienyl isocyanate solution to the peptide solution with gentle vortexing. The final concentration of the organic co-solvent should be kept low (typically <10%) to maintain peptide solubility and structure.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, remove the excess unreacted 3-thienyl isocyanate and any byproducts by purification. For peptides, reverse-phase HPLC is a common and effective method.
-
Characterize the resulting 3-thienyl-labeled peptide by mass spectrometry to confirm successful conjugation.
Quantitative Data
Table 1: Reaction Conditions and Yields for Thiocarbamate Synthesis
| Thiol Substrate | Isocyanate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl Mercaptan | Phenyl Isocyanate | TEA | THF | 2 | >90 |
| 1-Dodecanethiol | Phenyl Isocyanate | TEA | THF | 2 | >90 |
| Thiophenol | Phenyl Isocyanate | TEA | THF | 3 | ~85 |
| N-acetyl-L-cysteine | Generic Isocyanate | DIPEA | DMF/H₂O | 1-2 | 70-90 |
Note: Data is generalized from typical thiol-isocyanate reactions. Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the formation of a 3-thienyl thiocarbamate.
Experimental Workflow for Bioconjugation
References
- 1. Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of 3-Thienylureas as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for synthesizing 3-thienylurea derivatives and evaluating their potential as enzyme inhibitors. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific enzymatic targets and compound variations.
Introduction
Urea and its derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The thienylurea scaffold, in particular, has garnered interest due to its potential to interact with various enzyme active sites. This document details the synthesis, purification, characterization, and subsequent enzymatic screening of novel 3-thienylurea compounds.
Synthesis of 3-Thienylureas
The synthesis of 3-thienylureas is typically achieved through the reaction of 3-aminothiophene with an appropriate isocyanate. This reaction is generally straightforward, affording the desired urea derivatives in good yields.
General Synthetic Protocol
A solution of 3-aminothiophene (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. To this solution, the desired isocyanate (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for a period of 2-24 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to yield the pure 3-thienylurea derivative.
Diagram of the synthetic workflow:
Caption: Synthetic and evaluation workflow for 3-thienylureas.
Characterization
The synthesized 3-thienylurea derivatives should be thoroughly characterized to confirm their structure and purity. The primary analytical techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.
Enzyme Inhibition Assays
To evaluate the potential of the synthesized 3-thienylureas as enzyme inhibitors, a series of in vitro enzyme inhibition assays are performed. The specific protocol will vary depending on the target enzyme. Below is a general protocol that can be adapted.
General Protocol for Enzyme Inhibition Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (3-thienylurea derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compound to determine the half-maximal inhibitory concentration (IC₅₀).
-
Prepare a solution of the target enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent vehicle, e.g., DMSO).
-
Pre-incubate the enzyme with the test compound for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement parameters will be specific to the assay for the particular enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of enzyme inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.
-
Diagram of the enzyme inhibition assay workflow:
Caption: General workflow for an enzyme inhibition assay.
Data Presentation
The quantitative data obtained from the enzyme inhibition assays should be summarized in a clear and structured format to facilitate comparison between different 3-thienylurea derivatives.
Table of Urease Inhibition Data
| Compound ID | R Group (on Isocyanate) | IC₅₀ (µM) ± SD | Inhibition Type |
| TU-1 | 4-Chlorophenyl | 5.2 ± 0.3 | Mixed |
| TU-2 | 3,4-Dichlorophenyl | 3.8 ± 0.2 | Uncompetitive |
| TU-3 | 4-Methoxyphenyl | 8.1 ± 0.5 | Competitive |
| TU-4 | 2-Morpholinoethyl | 4.5 ± 0.4 | Mixed |
| Thiourea (Std.) | - | 23.0 ± 0.8 | - |
| Hydroxyurea (Std.) | - | 100.0 ± 2.5 | - |
Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[1][2]
Table of Kinase Inhibition Data (e.g., VEGFR-2)
| Compound ID | R Group (on Isocyanate) | IC₅₀ (nM) ± SD |
| TKU-1 | 4-Phenoxyaniline | 35 ± 2 |
| TKU-2 | 3-Ethynyl-4-fluoroaniline | 24 ± 1.5 |
| TKU-3 | 5-Indazolyl | 18 ± 1 |
| Sorafenib (Std.) | - | 230 ± 40 |
Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[3][4]
Conclusion
The methodologies described in these application notes provide a robust framework for the synthesis and evaluation of 3-thienylureas as potential enzyme inhibitors. Researchers are encouraged to adapt these protocols to their specific research objectives and target enzymes. The systematic approach of synthesis, characterization, and quantitative biological evaluation is crucial for the identification of novel and potent enzyme inhibitors for drug discovery and development.
References
- 1. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Thienyl Isocyanate in the Synthesis of Agrochemicals: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thienyl isocyanate is a valuable heterocyclic building block in the design and synthesis of novel agrochemical compounds. Its reactive isocyanate group readily participates in addition reactions with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. These functional groups are prevalent in a wide array of commercial pesticides, including herbicides, fungicides, and insecticides. The incorporation of the thiophene ring, a bioisostere of the benzene ring, can significantly influence the biological activity, selectivity, and metabolic profile of the resulting agrochemical. This document provides detailed application notes and experimental protocols for the preparation of agrochemical compounds utilizing 3-Thienyl Isocyanate.
Core Applications in Agrochemical Synthesis
The primary application of 3-Thienyl Isocyanate in the agrochemical sector lies in the synthesis of N-thienyl ureas and O-thienyl carbamates. These derivatives have shown promise in various pesticidal applications.
-
Fungicides: Thienyl urea derivatives have been investigated for their fungicidal properties. The urea linkage and the thiophene moiety can interact with specific biological targets in fungi, disrupting essential processes and leading to cell death.
-
Herbicides: Substituted ureas are a well-established class of herbicides that primarily act by inhibiting photosynthesis at the photosystem II (PSII) level. The thienyl group can modulate the binding affinity of the urea compound to the target site, influencing its herbicidal efficacy and crop selectivity.
-
Insecticides: Carbamate insecticides are known to inhibit the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death. The thienyl moiety in O-thienyl carbamates can contribute to the overall lipophilicity and binding characteristics of the molecule to the active site of AChE.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of agrochemical compounds derived from 3-Thienyl Isocyanate.
Protocol 1: General Synthesis of N,N'-Disubstituted Ureas from 3-Thienyl Isocyanate
This protocol describes a general method for the synthesis of N-(3-thienyl)-N'-aryl/alkyl ureas, which are potential herbicides and fungicides.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-thienyl ureas.
Materials:
-
3-Thienyl Isocyanate
-
Substituted amine (e.g., aniline, alkylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the substituted amine (1.0 eq.) in the anhydrous solvent (e.g., 10 mL of THF per gram of amine).
-
Stir the solution at room temperature.
-
Slowly add a solution of 3-Thienyl Isocyanate (1.05 eq.) in the same anhydrous solvent to the amine solution dropwise over a period of 15-20 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Example Data Presentation:
| Compound ID | R-Group (Amine) | Yield (%) | Melting Point (°C) |
| TU-1 | Phenyl | 92 | 185-187 |
| TU-2 | 4-Chlorophenyl | 95 | 210-212 |
| TU-3 | n-Butyl | 88 | 115-117 |
Protocol 2: Synthesis of a Thienyl Carbamate Insecticide
This protocol outlines the synthesis of O-alkyl N-(3-thienyl)carbamates, a class of compounds with potential insecticidal activity.
Reaction Scheme:
Caption: Synthesis of O-thienyl carbamates from 3-Thienyl Isocyanate.
Materials:
-
3-Thienyl Isocyanate
-
Alcohol (e.g., ethanol, propanol)
-
Anhydrous toluene
-
Base catalyst (e.g., triethylamine, pyridine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq.) and anhydrous toluene (15 mL per gram of alcohol).
-
Add a catalytic amount of a base (e.g., 2-3 drops of triethylamine).
-
Heat the mixture to reflux (approximately 110°C for toluene).
-
Slowly add a solution of 3-Thienyl Isocyanate (1.0 eq.) in anhydrous toluene to the refluxing alcohol solution over 30 minutes.
-
Continue to reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude carbamate can be purified by column chromatography on silica gel or by recrystallization.
Example Biological Activity Data:
The following table presents hypothetical insecticidal activity data for synthesized thienyl carbamates against a common agricultural pest.
| Compound ID | R-Group (Alcohol) | Insecticidal Activity (% Mortality at 100 ppm) |
| TC-1 | Ethyl | 75 |
| TC-2 | n-Propyl | 82 |
| TC-3 | Isopropyl | 78 |
Logical Workflow for Agrochemical Discovery using 3-Thienyl Isocyanate
The following diagram illustrates a typical workflow for the discovery and development of novel agrochemicals starting from 3-Thienyl Isocyanate.
Caption: Workflow for agrochemical discovery with 3-Thienyl Isocyanate.
Safety Precautions
Isocyanates, including 3-Thienyl Isocyanate, are reactive and potentially hazardous chemicals. They are known respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. In case of inhalation, move to fresh air. In case of skin or eye contact, flush with copious amounts of water. Always consult the Safety Data Sheet (SDS) before handling 3-Thienyl Isocyanate and other reagents.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and target molecules. The biological activity data presented is illustrative.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Thienyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the reaction of 3-thienyl isocyanate with alcohols to synthesize 3-thienyl carbamates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are some common issues and their solutions when working with 3-thienyl isocyanate and alcohols.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Slow or incomplete reactions are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Alcohol Reactivity: The structure of the alcohol significantly impacts the reaction rate. Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols react very slowly and often require more forcing conditions and specific catalysts.[1]
-
Catalyst: While the reaction can proceed without a catalyst, especially with primary alcohols, a catalyst is often necessary for less reactive alcohols or to increase the reaction rate.
-
For Secondary Alcohols: A common and effective catalyst is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base.[2]
-
For Phenols and Tertiary Alcohols: Organotin catalysts like dibutyltin dilaurate (DBTDL) can be effective, although they should be used with caution due to their toxicity.[2] Titanium-based catalysts like titanium tetra-t-butoxide have also been reported to be effective for hindered isocyanates and alcohols.[3]
-
-
Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious as higher temperatures can also promote side reactions and decomposition. A moderate temperature increase (e.g., to 40-60 °C) is a good starting point for optimization.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are generally recommended to avoid reaction of the isocyanate with the solvent.[2]
Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?
A2: The white precipitate is most likely a disubstituted urea. This is a very common byproduct in isocyanate chemistry and its formation is a strong indicator of water contamination in your reaction.[4]
Here’s the mechanism of urea formation:
-
3-Thienyl isocyanate reacts with water to form an unstable carbamic acid.
-
The carbamic acid rapidly decomposes to 3-amino-thiophene and carbon dioxide.
-
The newly formed 3-amino-thiophene is a nucleophile and reacts with another molecule of 3-thienyl isocyanate to form the insoluble N,N'-di(thien-3-yl)urea.
To prevent this:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents. Solvents can be dried using standard laboratory procedures, such as distillation from a suitable drying agent or by passing them through a column of activated alumina.
-
Dry Reagents: Ensure your alcohol and any other reagents are dry. If necessary, dry the alcohol over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]
Q3: My product yield is low, even without the formation of urea. What other side reactions could be occurring?
A3: Besides urea formation, other side reactions can consume your starting material and lower the yield of the desired carbamate:
-
Reaction with other Nucleophiles: Isocyanates are highly reactive electrophiles and will react with other nucleophiles present in the reaction mixture. Ensure that your starting materials and solvent are free from nucleophilic impurities like amines or thiols.[5]
-
Trimerization of the Isocyanate: Under certain conditions, especially in the presence of specific catalysts or at elevated temperatures, isocyanates can trimerize to form isocyanurates.
-
Allophanate Formation: The carbamate product itself has an N-H bond and can react with another molecule of isocyanate to form an allophanate. This is more likely to occur if there is a large excess of the isocyanate.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials. For more quantitative analysis, Fourier-transform infrared (FTIR) spectroscopy is an excellent tool. The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹ is a clear indicator of the reaction's progress.[6][7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of 3-thienyl carbamates with different classes of alcohols. Note that 3-thienyl isocyanate is expected to be more reactive than phenyl isocyanate due to the electron-rich nature of the thiophene ring.[8]
Table 1: Reaction Conditions for 3-Thienyl Isocyanate with Primary Alcohols
| Alcohol | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Methanol | None | DCM | 0 to RT | 12-24 h | Good to Excellent |
| Ethanol | None | DCM | 0 to RT | 12-24 h | Good to Excellent |
| n-Butanol | None | DCM | RT | 12-24 h | Good to Excellent |
Table 2: Reaction Conditions for 3-Thienyl Isocyanate with Secondary Alcohols
| Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Isopropanol | DBU (10%) | THF | RT | 4-8 h | Good |
| Cyclohexanol | DBU (10%) | THF | RT | 4-12 h | Moderate to Good |
Table 3: Reaction Conditions for 3-Thienyl Isocyanate with Tertiary Alcohols and Phenols
| Alcohol/Phenol | Catalyst (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield |
| tert-Butanol | DBTDL (5%) or Ti(OtBu)₄ | Toluene | 60-80 | 12-24 h | Moderate |
| Phenol | DBTDL (5%) | Toluene | 60-80 | 6-12 h | Good |
Experimental Protocols
Protocol 1: General Uncatalyzed Synthesis of Alkyl 3-Thienylcarbamate from a Primary Alcohol (e.g., Ethanol)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (1.2 equivalents) dissolved in anhydrous dichloromethane (DCM, approximately 5 mL per 1 mmol of isocyanate).
-
Cool the solution to 0 °C in an ice bath.
-
Add 3-thienyl isocyanate (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or FTIR until the 3-thienyl isocyanate is consumed.
-
Upon completion, quench the reaction with a small amount of water.
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 3-thienylcarbamate.
Protocol 2: DBU-Catalyzed Synthesis of Alkyl 3-Thienylcarbamate from a Secondary Alcohol (e.g., Isopropanol)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of isopropanol (1.1 equivalents) and DBU (0.1 equivalents) in anhydrous tetrahydrofuran (THF, approximately 5 mL per 1 mmol of isocyanate).
-
Add 3-thienyl isocyanate (1.0 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or FTIR.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizing Workflows and Troubleshooting
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the synthesis of 3-thienyl carbamates.
Caption: General experimental workflow for the synthesis of alkyl 3-thienylcarbamates.
Caption: Troubleshooting guide for low yield in 3-thienylcarbamate synthesis.
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
preventing unwanted polymerization of 3-Thienyl Isocyanate during synthesis
Technical Support Center: 3-Thienyl Isocyanate Synthesis
Welcome to the technical support center for the synthesis of 3-Thienyl Isocyanate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent its unwanted polymerization and ensure a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and storage of 3-Thienyl Isocyanate.
Question 1: Why is my 3-Thienyl Isocyanate polymerizing during synthesis?
Answer: 3-Thienyl Isocyanate is a highly reactive molecule prone to polymerization for several reasons:
-
High Reactivity of the Isocyanate Group (-NCO): The isocyanate functional group is inherently reactive and can self-polymerize, typically forming cyclic trimers (isocyanurates) or linear polymers. This process can be initiated by heat, light, or catalysts.[1]
-
Moisture Sensitivity: Isocyanates react readily with water.[2][3] Trace amounts of moisture in your reactants, solvents, or glassware will hydrolyze the isocyanate to an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. This newly formed amine can rapidly react with another isocyanate molecule to form a urea linkage, which can lead to insoluble polymeric byproducts.[1][4]
-
Presence of Catalysts: Basic impurities or reagents (e.g., amines, certain metal catalysts) can vigorously catalyze the trimerization of isocyanates.[1]
Question 2: My reaction mixture is becoming viscous and forming precipitates. What's happening and what should I do?
Answer: A gradual increase in viscosity or the formation of insoluble precipitates are classic signs of unwanted polymerization.[5] The solids are likely polyureas or isocyanurates.
Immediate Actions:
-
Cool the Reaction: Immediately lower the temperature of the reaction mixture to slow down the polymerization rate.
-
Ensure Inert Atmosphere: Verify that your reaction is under a robust inert atmosphere (e.g., dry nitrogen or argon) to strictly exclude moisture.[3][5]
-
Quench (if necessary): If the polymerization is proceeding uncontrollably, you may need to quench the reaction. However, this is a last resort as it will result in the loss of your product.
Preventative Measures:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and thoroughly dry all glassware in an oven before use. Ensure all starting materials are free of water.[5]
-
Add a Stabilizer: Consider adding a small amount of a polymerization inhibitor to the reaction mixture at the beginning of the synthesis.[5]
Question 3: What are the optimal reaction conditions to minimize polymerization?
Answer: The key is to maintain conditions that favor the desired reaction pathway while disfavoring polymerization.
-
Low Temperature: The Curtius rearrangement, a common synthesis route, involves a thermal decomposition step.[6][7] This should be performed at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heat.[2]
-
Inert Atmosphere: Always conduct the synthesis under a dry, inert atmosphere like nitrogen or argon to prevent moisture from entering the reaction.[3]
-
Controlled Addition: If possible, add the precursor (e.g., 3-thenoyl azide) slowly to the heated solvent. This keeps the instantaneous concentration of the reactive isocyanate low, reducing the likelihood of self-polymerization.[5]
-
Solvent Choice: Use non-polar, aprotic, and anhydrous solvents. Toluene or benzene are often used for the Curtius rearrangement.
Question 4: What stabilizers or inhibitors can I use, and in what concentration?
Answer: Several types of stabilizers can be effective. The choice depends on the specific synthesis method and the intended use of the final product.
-
Phenolic Compounds: Hindered phenols like 2,6-di-tert-butyl-p-cresol (BHT) are common antioxidants that can inhibit radical polymerization. A general starting range is 10-5000 ppm, with 100-2000 ppm being a more preferred concentration.[8][9]
-
Acidic Gases: Bubbling a small amount of a dry, acidic gas like carbon dioxide (CO2) or sulfur dioxide (SO2) through the isocyanate solution can inhibit base-catalyzed polymerization. The preferred range is typically 0.01 to 1 percent by weight.[10]
-
Acid Chlorides: Small amounts of acid chlorides, such as benzoyl chloride, can act as effective stabilizers.[10]
Question 5: How should I purify 3-Thienyl Isocyanate without causing it to polymerize?
Answer: Purification is a critical step where polymerization can easily be induced.
-
Vacuum Distillation: This is the most common method. Use a high-vacuum system to distill the isocyanate at the lowest possible temperature. A short-path distillation apparatus is recommended to minimize the time the material spends at elevated temperatures.
-
Avoid High Temperatures: Do not overheat the distillation flask. Monitor the head temperature closely. For example, the similar 2-Thienyl Isocyanate boils at 36-38°C at 1 mmHg.[3]
-
Add an Inhibitor: Consider adding a high-boiling point stabilizer (like a hindered phenol) to the distillation pot to prevent polymerization during heating.
Question 6: What are the best practices for storing purified 3-Thienyl Isocyanate?
Answer: Proper storage is crucial for maintaining the quality of the isocyanate.[2]
-
Temperature: Store in a refrigerator at 2-8°C.[11] Some sources recommend storage at -20°C for long-term stability.[12]
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).[2][3]
-
Container: Use a clean, dry, tightly sealed container. Amber glass vials are suitable.
-
Stabilizer: If not already present from the synthesis, consider adding a stabilizer (e.g., 100-500 ppm of BHT) to the purified product before storage.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for handling and stabilizing 3-Thienyl Isocyanate and related compounds.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2–8°C | Recommended for short to medium-term storage to maintain product quality.[2][11] |
| Long-Term Storage | -20°C | Recommended for ensuring long-term stability.[12] |
| Phenolic Inhibitor Conc. | 100–2000 ppm | Effective range for stabilizers like BHT to suppress self-polymerization.[9] |
| Acidic Gas Inhibitor Conc. | 0.01–1.0 wt% | For stabilizers like CO2, which can be bubbled to saturation.[10] |
| Deblocking Temperature | > 120°C | Indicates thermal sensitivity. Unwanted polymerization can accelerate at high temperatures.[13][14] |
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol describes a general method for synthesizing 3-Thienyl Isocyanate from 3-thenoic acid. Safety Precaution: This synthesis involves the use of azides, which are potentially explosive. Handle with extreme care behind a blast shield.
Step 1: Synthesis of 3-Thenoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 3-thenoic acid.
-
Add thionyl chloride (SOCl2), typically 2-3 equivalents, dropwise at room temperature.
-
Gently heat the mixture to reflux (approx. 70-80°C) for 2-4 hours or until gas evolution (HCl and SO2) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-thenoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 3-Thenoyl Azide
-
Dissolve the crude 3-thenoyl chloride in a dry, aprotic solvent (e.g., acetone or toluene) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath (0-5°C).
-
Separately, prepare a solution of sodium azide (NaN3) in a minimal amount of water and add it dropwise to the cooled solution of 3-thenoyl chloride with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring at 0°C for 1-2 hours.
-
Quench the reaction by pouring it into a larger volume of ice water.
-
Extract the 3-thenoyl azide with a cold, non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature (<30°C). Do not heat the acyl azide.
Step 3: Curtius Rearrangement to 3-Thienyl Isocyanate
-
The Curtius rearrangement is the thermal decomposition of the acyl azide to the isocyanate.[15][16]
-
Carefully dissolve the crude 3-thenoyl azide in a dry, high-boiling point, inert solvent (e.g., toluene).
-
Heat the solution gently and with constant stirring. Nitrogen gas will evolve as the rearrangement occurs. The temperature required is typically between 60-100°C.[6]
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete (gas evolution ceases), the resulting solution contains 3-Thienyl Isocyanate.
Step 4: Purification
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation at low temperature and pressure.
-
Purify the crude 3-Thienyl Isocyanate by vacuum distillation as described in the FAQ section. Collect the fraction at the appropriate boiling point and pressure.
Visual Diagrams
The following diagrams illustrate key workflows and chemical pathways related to the synthesis of 3-Thienyl Isocyanate.
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Unwanted trimerization pathway of 3-Thienyl Isocyanate.
References
- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 11. Thien-3-yl isocyanate | 76536-95-3 [sigmaaldrich.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 15. scispace.com [scispace.com]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Thienyl Carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 3-thienyl carbamates.
Troubleshooting Guide
Low yields in the synthesis of 3-thienyl carbamates can arise from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
Possible Causes:
-
Poor Quality of 3-Thienyl Isocyanate: 3-Thienyl isocyanate is a reactive intermediate that is sensitive to moisture.[1][2] Exposure to water can lead to its hydrolysis, forming an unstable carbamic acid which decomposes to 3-aminothiophene.[2] This amine can then react with remaining isocyanate to form a symmetrical urea byproduct, reducing the yield of the desired carbamate.
-
Inactive Alcohol: The alcohol reactant may contain impurities or residual water, which can consume the isocyanate.
-
Inadequate Reaction Temperature: While many carbamate formations proceed at room temperature, the reaction of 3-thienyl isocyanate with an alcohol may require gentle heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Insufficient Catalyst: In cases where a catalyst is used (e.g., a tertiary amine or a tin compound), an insufficient amount will result in a slow or incomplete reaction.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use freshly opened or properly stored 3-thienyl isocyanate. If the purity is questionable, consider purification by distillation or preparing it fresh via a Curtius rearrangement of 3-thiophenecarbonyl azide.[1]
-
Ensure the alcohol is anhydrous. Use a freshly opened bottle or dry it over molecular sieves.
-
-
Optimize Reaction Conditions:
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[2]
-
If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.
-
If using a catalyst, ensure the correct stoichiometric amount is added. For base-catalyzed reactions, a common starting point is 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine.[3]
-
Problem 2: Presence of Significant Byproducts
Possible Cause:
-
Symmetrical Urea Formation: As mentioned, this is a common byproduct resulting from the reaction of 3-aminothiophene (from isocyanate hydrolysis) with another molecule of 3-thienyl isocyanate.[2]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical factor in preventing urea formation. Flame-dry all glassware before use and use anhydrous solvents.[2]
-
Order of Addition: If possible, add the 3-thienyl isocyanate slowly to the solution of the alcohol. This maintains a low concentration of the isocyanate, minimizing its self-reaction.
Problem 3: Difficulty in Product Purification
Possible Cause:
-
Similar Polarity of Product and Byproducts: Symmetrical urea byproducts can sometimes have similar polarities to the desired carbamate, making chromatographic separation challenging.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Recrystallization: If the carbamate is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 3-thienyl isocyanate compared to other aromatic isocyanates like phenyl isocyanate?
A1: The thiophene ring is more electron-rich than a benzene ring due to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic π-system.[1] This increased electron density on the nitrogen atom of the isocyanate group enhances the electrophilicity of the carbonyl carbon, making 3-thienyl isocyanate generally more reactive towards nucleophiles than phenyl isocyanate.[1]
Q2: Are there any side reactions specific to the thiophene ring that I should be aware of?
A2: The thiophene ring is generally stable under the conditions used for carbamate synthesis.[2] It is relatively stable to oxidizing agents and does not typically undergo nucleophilic attack under these conditions.[2] However, under strongly acidic conditions, thiophene can be prone to polymerization.[2] Therefore, it is advisable to use non-acidic or mildly basic conditions for the synthesis of 3-thienyl carbamates.
Q3: What catalysts can be used for the synthesis of 3-thienyl carbamates?
A3: Common catalysts for the reaction of isocyanates with alcohols include tertiary amines such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as organotin compounds like dibutyltin dilaurate (DBTDL). The choice of catalyst can influence the reaction rate and selectivity. For base-sensitive substrates, a milder catalyst may be preferable.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method to check for the consumption of the isocyanate is to take a small aliquot of the reaction mixture and quench it with a few drops of methanol. The resulting methyl carbamate can be easily visualized by TLC.
Data Presentation
The following table summarizes a selection of catalysts and their reported effectiveness in promoting carbamate synthesis. While this data is for general carbamate synthesis, it provides a useful starting point for optimizing the synthesis of 3-thienyl carbamates.
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | Amine | Chloroformate | Dichloromethane | 0 to RT | Good to Excellent | [3] |
| DBU | Amine, CO2 | Alkyl Halide | Acetonitrile | 70 | 45-92 | |
| Dibutyltin dilaurate | Isocyanate | Alcohol | Toluene | 90 | >90 (for primary & secondary alcohols) | [4] |
| Zinc Bromide | Carbamate | Acyl Halide | Not specified | Not specified | High | [5] |
Experimental Protocols
General Protocol for the Synthesis of Alkyl 3-Thienylcarbamates
This protocol provides a general procedure for the synthesis of an alkyl 3-thienylcarbamate from 3-thienyl isocyanate and an alcohol.
Materials:
-
3-Thienyl isocyanate
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Tertiary amine catalyst (e.g., triethylamine) (optional)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add the anhydrous alcohol (1.0 eq.) and the anhydrous solvent. If using a catalyst, add the tertiary amine (e.g., 1.1 eq.) to this solution.
-
Isocyanate Addition: Dissolve the 3-thienyl isocyanate (1.0 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. DSpace [helda.helsinki.fi]
- 4. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
identifying and removing impurities from 3-Thienyl Isocyanate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Thienyl Isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 3-Thienyl Isocyanate?
A1: Like other isocyanates, 3-Thienyl Isocyanate is susceptible to forming several common impurities, primarily through self-reaction or reaction with atmospheric moisture. These include:
-
Symmetrical Ureas: Formed by the reaction of 3-Thienyl Isocyanate with water. The isocyanate first hydrolyzes to form a carbamic acid, which is unstable and decarboxylates to yield 3-aminothiophene. This amine is highly reactive and quickly reacts with another molecule of 3-Thienyl Isocyanate to form a stable, often insoluble, symmetrical urea.[1][2]
-
Dimers (Uretidinediones) and Trimers (Isocyanurates): Isocyanates can undergo self-cyclization to form four-membered uretidinedione rings (dimers) or six-membered isocyanurate rings (trimers). These reactions can be catalyzed by bases, heat, or certain metals.[1]
-
Unreacted Starting Materials and Synthetic Byproducts: Depending on the synthetic route used to produce the 3-Thienyl Isocyanate, impurities from the starting materials or side reactions may be present. For instance, if synthesized via a Curtius rearrangement from 3-thiophenecarbonyl azide, residual starting material or byproducts from the azide synthesis could be present.[3] Similarly, if the precursor 3-aminothiophene is synthesized via the Gewald reaction, unreacted starting materials or byproducts from that multi-component condensation may be carried over.[4]
Q2: My 3-Thienyl Isocyanate has turned cloudy or contains a solid precipitate. What is it and how can I remove it?
A2: The solid precipitate is most likely a symmetrical urea, formed from the reaction of the isocyanate with moisture. Isocyanates are highly sensitive to water, and even trace amounts can lead to the formation of these often-insoluble byproducts.[1][5]
To remove urea impurities, filtration can be attempted if the urea has precipitated from a solution. For purification of the neat isocyanate, vacuum distillation is the most effective method, as the urea is non-volatile and will remain in the distillation pot.[6] If the urea is soluble in the reaction solvent, purification of the desired product may require chromatography or recrystallization.
Q3: How can I monitor the progress of my reaction involving 3-Thienyl Isocyanate?
A3: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and convenient technique for real-time monitoring of reactions involving isocyanates. The isocyanate functional group (-N=C=O) has a strong and distinct absorption band in the infrared spectrum, typically appearing between 2250 and 2285 cm⁻¹. By monitoring the disappearance of this peak, you can track the consumption of the 3-Thienyl Isocyanate and determine when the reaction is complete.
Q4: What are the recommended storage conditions for 3-Thienyl Isocyanate to prevent impurity formation?
A4: To minimize the formation of impurities, 3-Thienyl Isocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It is also recommended to store it at refrigerated temperatures (2-8 °C).[7]
Troubleshooting Guides
Issue 1: Low Yield in a Reaction with 3-Thienyl Isocyanate
If you are experiencing low yields in your reaction, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded 3-Thienyl Isocyanate | The isocyanate may have been compromised by moisture, leading to the formation of unreactive ureas. |
| Solution: Use freshly opened or properly stored 3-Thienyl Isocyanate. If in doubt, purify the isocyanate by vacuum distillation before use. | |
| Presence of Water in the Reaction | Trace amounts of water in your solvent or on your glassware can consume the isocyanate. |
| Solution: Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Running the reaction under an inert atmosphere is also recommended. | |
| Incorrect Stoichiometry | An inaccurate measurement of the reactants can lead to incomplete conversion. |
| Solution: Carefully verify the molar equivalents of all reactants. | |
| Low Reactivity | The nucleophile you are using may not be reactive enough under the current reaction conditions. |
| Solution: Consider using a catalyst (e.g., a tertiary amine or a tin compound, depending on the reaction) or increasing the reaction temperature. |
Issue 2: Identification of Unknown Impurities in the Reaction Mixture
If you observe unexpected peaks in your analytical data (e.g., LC-MS or GC-MS), the following workflow can help in their identification:
Caption: Workflow for impurity identification.
Experimental Protocols
Protocol 1: Purification of 3-Thienyl Isocyanate by Vacuum Distillation
This protocol describes a general procedure for the purification of 3-Thienyl Isocyanate to remove non-volatile impurities such as ureas, dimers, and trimers.
Materials:
-
Crude 3-Thienyl Isocyanate
-
Distillation apparatus (short path is often suitable)
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus and ensure all glassware is dry.
-
Charge the distillation flask with the crude 3-Thienyl Isocyanate.
-
Flush the system with an inert gas.
-
Slowly apply vacuum to the system. A pressure of 1 to 20 mbar is typically suitable for the distillation of isocyanates.[6][8]
-
Once the desired vacuum is reached, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for 3-Thienyl Isocyanate under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Collect the purified isocyanate in a receiving flask that has been flushed with inert gas.
-
After distillation, release the vacuum with an inert gas and store the purified product under an inert atmosphere at 2-8 °C.
Note: The exact boiling point will depend on the vacuum achieved. It is advisable to perform a small-scale test distillation to determine the optimal conditions.
Protocol 2: Purity Analysis of 3-Thienyl Isocyanate by HPLC-UV after Derivatization
This protocol outlines a method for the quantitative analysis of 3-Thienyl Isocyanate purity by converting it to a stable urea derivative, which is then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
Materials:
-
3-Thienyl Isocyanate sample
-
Dibutylamine (derivatizing agent)[10]
-
Anhydrous toluene or other suitable anhydrous solvent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
Part A: Derivatization
-
Accurately weigh a small amount of the 3-Thienyl Isocyanate sample into a vial.
-
Add a known volume of a standard solution of dibutylamine in anhydrous toluene. The dibutylamine should be in molar excess to ensure complete derivatization.
-
Allow the reaction to proceed at room temperature for at least 10 minutes to form the stable urea derivative.
-
Evaporate the solvent and excess dibutylamine under a stream of nitrogen.
-
Dissolve the resulting urea derivative in a known volume of acetonitrile for HPLC analysis.
Part B: HPLC Analysis
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 50:50) and gradually increase the percentage of B to elute the more non-polar urea derivative.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Inject the prepared sample solution into the HPLC system.
-
Quantify the area of the peak corresponding to the 3-thienyl-dibutyl urea derivative.
-
The purity of the original 3-Thienyl Isocyanate can be calculated by comparing the peak area to a calibration curve prepared from a pure standard of the derivative.
Caption: HPLC analysis workflow for 3-Thienyl Isocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. metrohm.com [metrohm.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP3798208A1 - Method for distillation of isocyanates - Google Patents [patents.google.com]
- 9. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
managing moisture sensitivity of 3-Thienyl Isocyanate in experimental setups
Technical Support Center: 3-Thienyl Isocyanate
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Thienyl Isocyanate. It provides essential information on managing its moisture sensitivity in experimental setups, including troubleshooting common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 3-Thienyl Isocyanate and why is it moisture-sensitive?
A1: 3-Thienyl Isocyanate is a heterocyclic organic compound containing a highly reactive isocyanate functional group (-N=C=O) attached to a thiophene ring. The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. Water is a nucleophile that readily reacts with the isocyanate group.[1] This high reactivity towards water is what makes 3-Thienyl Isocyanate a moisture-sensitive reagent.[2][3]
Q2: What happens when 3-Thienyl Isocyanate is exposed to moisture?
A2: Exposure to moisture leads to a series of unwanted side reactions. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to produce a primary amine and carbon dioxide gas.[4][5] The newly formed amine is also reactive and can consume a second molecule of 3-Thienyl Isocyanate to form a symmetrically disubstituted urea.[5] This urea is often insoluble and can precipitate out of the reaction mixture.
Q3: What are the common signs of moisture contamination in my reaction?
A3: The following are common indicators of moisture contamination in your experimental setup:
-
Formation of a white precipitate: This is likely the insoluble urea byproduct.
-
Gas evolution or foaming: The generation of carbon dioxide gas can cause bubbling or foaming in the reaction vessel.[5]
-
Lower than expected yield: The isocyanate is consumed by the reaction with water instead of your intended reactant.
-
Inconsistent or failed reactions: The presence of moisture can lead to unpredictable results or complete failure of the desired reaction.
Q4: How should I properly store 3-Thienyl Isocyanate?
A4: To maintain its reactivity and prevent degradation, 3-Thienyl Isocyanate should be stored under the following conditions:
-
Tightly sealed container: Ensure the container is securely closed to prevent the ingress of atmospheric moisture.[2]
-
Inert atmosphere: Store under a dry, inert gas such as nitrogen or argon.[2]
-
Refrigeration: Keep the container refrigerated, typically between 2-8°C.
-
Dry environment: Store in a dry area away from sources of moisture.[2]
Q5: What are the main sources of moisture in an experimental setup?
A5: Moisture can be introduced from several sources:
-
Atmosphere: Humidity in the laboratory air is a primary source of contamination.
-
Solvents: Many organic solvents are hygroscopic and can absorb moisture from the air if not properly dried.[5]
-
Reagents: Other reagents in your reaction may also contain residual water.
-
Glassware: The surfaces of glassware can adsorb a thin film of water.[6]
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| White precipitate forms immediately upon adding 3-Thienyl Isocyanate. | Significant moisture contamination in the solvent or on the glassware. | 1. Verify Solvent Dryness: Ensure your solvent has been freshly dried using an appropriate method (e.g., distillation from a drying agent, passing through activated alumina). 2. Check Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under a stream of dry inert gas.[6] 3. Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of dry nitrogen or argon. |
| Reaction is bubbling or foaming. | Generation of carbon dioxide due to reaction with water. | 1. Ensure a Vent: Do not run the reaction in a completely sealed vessel to avoid pressure buildup. Use a bubbler or a balloon filled with inert gas. 2. Review Reagent Purity: Check for potential water content in all other starting materials. 3. Slow Addition: Add the 3-Thienyl Isocyanate slowly to the reaction mixture to control the rate of any potential gas evolution. |
| Low or no product yield. | 3-Thienyl Isocyanate was consumed by reaction with water. | 1. Implement Rigorous Anhydrous Techniques: Review and improve your procedures for drying solvents, glassware, and handling reagents under inert atmosphere. 2. Fresh Reagent: Ensure the 3-Thienyl Isocyanate has been stored properly and is not from an old or potentially compromised bottle. 3. Order of Addition: Consider if the order of reagent addition can be optimized to minimize the time the isocyanate is exposed to potentially wet components. |
Experimental Protocols
Protocol 1: General Handling of 3-Thienyl Isocyanate
This protocol outlines the essential steps for safely handling 3-Thienyl Isocyanate to prevent moisture contamination.
Materials:
-
3-Thienyl Isocyanate in a septum-sealed bottle
-
Dry, nitrogen-flushed syringe and needle
-
Reaction flask, oven-dried and cooled under inert gas
-
Source of dry nitrogen or argon gas
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)[7]
Procedure:
-
Ensure your reaction vessel is properly set up under a positive pressure of inert gas.
-
Carefully pierce the septum of the 3-Thienyl Isocyanate bottle with the needle of the dry syringe.
-
Insert a second needle connected to a nitrogen or argon line to equalize the pressure.
-
Slowly draw the desired volume of 3-Thienyl Isocyanate into the syringe.
-
Remove the syringe and immediately insert the needle into the septum of your reaction flask.
-
Slowly add the 3-Thienyl Isocyanate to your reaction mixture.
-
After use, flush the syringe with a dry, inert solvent (e.g., anhydrous toluene) followed by a quenching solvent (e.g., isopropanol) before cleaning.
Protocol 2: Drying of Reaction Solvents
This protocol provides a general method for drying common organic solvents used in reactions with 3-Thienyl Isocyanate.
Materials:
-
Solvent to be dried (e.g., Tetrahydrofuran - THF)
-
Drying agent (e.g., sodium metal and benzophenone for THF)
-
Distillation apparatus, oven-dried and cooled under inert gas
-
Source of dry nitrogen or argon gas
Procedure (for THF):
-
Pre-dry the THF over a less reactive drying agent like anhydrous magnesium sulfate or calcium hydride.
-
Set up the distillation apparatus and ensure all joints are well-sealed.
-
Transfer the pre-dried THF to the distillation flask containing a magnetic stir bar.
-
Under a positive pressure of argon, add small pieces of sodium metal to the THF.
-
Add a small amount of benzophenone as an indicator.
-
Heat the mixture to reflux. A persistent deep blue or purple color indicates that the solvent is anhydrous.
-
Distill the dry solvent directly into your reaction flask or a dry storage flask under an inert atmosphere.
Visualizations
References
Technical Support Center: Catalyst Selection for Controlling the Reactivity of 3-Thienyl Isocyanate
Welcome to the technical support center for catalyst selection in reactions involving 3-thienyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the catalytic landscape for this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for reacting 3-thienyl isocyanate with alcohols to form urethanes?
A1: The most common catalysts fall into two main categories: tertiary amines and organometallic compounds.[1] Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are widely used. Organometallic catalysts, particularly organotin compounds like dibutyltin dilaurate (DBTDL), are also very effective.[1][2] The choice between these depends on the desired reaction rate, selectivity, and reaction conditions.
Q2: How does the reactivity of 3-thienyl isocyanate compare to other aromatic isocyanates like phenyl isocyanate?
A2: The reactivity of isocyanates is influenced by the electronic properties of the substituent group. Aromatic isocyanates are generally more reactive than aliphatic ones. The reaction rate order for some common isocyanates is Toluene diisocyanate (TDI) > Methylene diphenyl diisocyanate (MDI) > Hexamethylene diisocyanate (HDI) > 1,1'-Methylenebis(4-isocyanatocyclohexane) (HMDI) > Isophorone diisocyanate (IPDI).[3]
Q3: What are the primary side reactions to be aware of when working with 3-thienyl isocyanate?
A3: The most significant side reaction is the reaction of the isocyanate with water.[1] This reaction consumes two equivalents of isocyanate to form a disubstituted urea and carbon dioxide gas, leading to reduced yield and potential foaming.[1] Other potential side reactions include the formation of allophanates from the reaction of the isocyanate with the newly formed urethane, and the cyclotrimerization of the isocyanate to form an isocyanurate.[4][5]
Q4: Can the sulfur in the thiophene ring poison the catalyst?
A4: Yes, sulfur-containing compounds can act as poisons for certain metal catalysts, particularly those based on palladium, platinum, nickel, and rhodium.[6] The sulfur atom can bind strongly to the active sites of the metal, leading to deactivation of the catalyst.[6][7] While less common for the organotin catalysts typically used for urethane formation, it is a possibility to consider, especially if you observe a sudden drop in catalytic activity.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be effectively monitored using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the strong N=C=O stretching band of the isocyanate at approximately 2270 cm⁻¹ is a clear indicator of the reaction's progression.
Troubleshooting Guides
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - Increase the catalyst loading incrementally. - Switch to a more active catalyst (see Catalyst Comparison Table below). - Ensure the catalyst has been stored properly and has not degraded. |
| Presence of Water in Reagents or Glassware | - Use anhydrous solvents and reagents. Dry them if necessary using standard laboratory procedures. - Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere before use. - Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | - Carefully verify the molar equivalents of the 3-thienyl isocyanate and the alcohol. An excess of the alcohol is often used to ensure complete consumption of the isocyanate. |
| Catalyst Poisoning | - If using a metal-based catalyst, consider the possibility of sulfur poisoning from the thiophene ring. Try a different type of catalyst (e.g., a tertiary amine). - Purify the starting materials to remove any potential inhibitors. |
Issue 2: Formation of a white precipitate in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Formation of Disubstituted Urea | - This is a strong indication of water contamination. The precipitate is likely the urea formed from the reaction of 3-thienyl isocyanate with water. - Rigorously dry all solvents, reagents, and glassware as described in "Issue 1". |
Issue 3: The reaction is too fast and difficult to control.
| Possible Cause | Troubleshooting Steps |
| Highly Active Catalyst | - Reduce the concentration of the catalyst. - Switch to a less active catalyst. For example, if using DBU, consider trying a less basic tertiary amine like triethylamine (TEA) or an organometallic catalyst like DBTDL. |
| High Reaction Temperature | - Lower the reaction temperature to slow down the rate of reaction. |
Data Presentation
Table 1: Comparison of Common Catalysts for Isocyanate-Alcohol Reactions
| Catalyst Type | Catalyst Name | Abbreviation | Relative Activity | Key Characteristics |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane | DABCO | High | Strong gelation catalyst; promotes the isocyanate-hydroxyl reaction.[8] |
| Tertiary Amine | 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Very High | A very strong, non-nucleophilic base; highly effective catalyst. |
| Tertiary Amine | Triethylamine | TEA | Moderate | A common and cost-effective catalyst with moderate activity. |
| Organometallic | Dibutyltin Dilaurate | DBTDL | High | Highly efficient at low concentrations; can also catalyze the isocyanate-water reaction.[9] |
Note: The relative activities are general trends and can be influenced by the specific substrates, solvent, and temperature.
Table 2: Effect of Catalyst Loading on Reaction Time and Yield (Model System: Phenyl Isocyanate and 1-Butanol)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | - | > 24 | < 10 |
| DABCO | 0.1 | 4 | 95 |
| DABCO | 0.5 | 1 | > 98 |
| DBTDL | 0.01 | 3 | 92 |
| DBTDL | 0.05 | 0.5 | > 98 |
Disclaimer: This data is for a model system and is intended to illustrate general trends. Optimal conditions for 3-thienyl isocyanate may vary.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Synthesis of n-Butyl 3-thienylcarbamate
This protocol provides a general method for the reaction of 3-thienyl isocyanate with n-butanol using a catalyst.
Materials:
-
3-Thienyl isocyanate
-
Anhydrous n-butanol
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Catalyst (e.g., DABCO or DBTDL)
-
Dry nitrogen or argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.), thoroughly dried.
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene to the flask, followed by anhydrous n-butanol (1.2 equivalents).
-
Catalyst Addition: Add the chosen catalyst to the stirred solution. For DABCO, a typical loading is 0.1-1.0 mol%. For DBTDL, a typical loading is 0.01-0.05 mol%.
-
Isocyanate Addition: Slowly add 3-thienyl isocyanate (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C) while monitoring the reaction progress by FTIR or TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the isocyanate peak in the FTIR spectrum), cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst selection in 3-thienyl isocyanate reactions.
Caption: Catalytic cycle of a tertiary amine in urethane formation.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Mechanism and catalysis of urethane formation [ebrary.net]
- 9. wernerblank.com [wernerblank.com]
side reaction pathways of 3-Thienyl Isocyanate with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions regarding the side reaction pathways of 3-thienyl isocyanate with various nucleophiles. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles that lead to side reactions with 3-thienyl isocyanate?
A1: 3-Thienyl isocyanate is a highly reactive electrophile that can react with a variety of nucleophiles. The most common nucleophiles that can lead to undesired side products include water (moisture), primary and secondary amines, alcohols, and carboxylic acids.[1][2] It is crucial to control the reaction environment to minimize the presence of these nucleophiles unless they are the intended reactants.
Q2: How does water contamination affect my reaction with 3-thienyl isocyanate?
A2: Water is a significant contaminant in reactions involving isocyanates. 3-Thienyl isocyanate is moisture-sensitive.[3][4] It reacts with water to form an unstable carbamic acid, which then decomposes to generate 3-aminothiophene and carbon dioxide gas. The resulting 3-aminothiophene is a primary amine and a potent nucleophile that can react with another molecule of 3-thienyl isocyanate to form a symmetric diaryl urea as a significant byproduct.[1][5]
Q3: I am reacting 3-thienyl isocyanate with a primary amine. What are the potential side reactions?
A3: The intended reaction with a primary amine yields a substituted urea. However, if the resulting urea still possesses an N-H proton, it can act as a nucleophile and react with another molecule of 3-thienyl isocyanate, especially at elevated temperatures, to form a biuret.[6] To minimize this, using a 1:1 stoichiometry of the amine and isocyanate and maintaining moderate reaction temperatures is recommended.
Q4: Can 3-thienyl isocyanate react with itself?
A4: Yes, isocyanates can undergo self-reaction, particularly dimerization and trimerization. Dimerization leads to the formation of a uretdione (a four-membered ring). Trimerization, which is often catalyzed by bases, results in the formation of a highly stable isocyanurate ring (a six-membered ring). These side reactions are more prevalent at higher concentrations and temperatures.
Q5: Are there any specific incompatibilities I should be aware of when working with 3-thienyl isocyanate?
A5: Yes, besides the common nucleophiles, 3-thienyl isocyanate is incompatible with strong oxidizing agents.[4] It is also sensitive to moisture.[3][4] Contact with acids and bases should be avoided as they can catalyze polymerization reactions.[6]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of an insoluble white precipitate, and I observe gas evolution.
-
Possible Cause: This is a classic sign of water contamination in your reaction vessel or solvents. The 3-thienyl isocyanate is likely reacting with moisture to form 3-aminothiophene, which then reacts with more isocyanate to form a poorly soluble symmetric urea. The gas evolution is due to the formation of carbon dioxide.[1][5]
-
Solution:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Handle 3-thienyl isocyanate under an inert atmosphere.
-
If your intended nucleophile is a solid, ensure it is thoroughly dried before addition.
-
Problem 2: The yield of my desired urethane product from the reaction with a secondary alcohol is consistently low.
-
Possible Cause: Secondary alcohols are generally less reactive towards isocyanates than primary alcohols due to steric hindrance.[7] If the reaction time is too short or the temperature is too low, the conversion will be incomplete.
-
Solution:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.
-
Consider using a catalyst to accelerate the reaction. Common catalysts for urethane formation include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate).
-
Use the alcohol in a slight excess to drive the reaction to completion, if feasible for your purification process.
-
Problem 3: During purification, I am isolating a high molecular weight byproduct that is not my desired product.
-
Possible Cause: This could be due to the formation of dimers or trimers of 3-thienyl isocyanate. This is more likely to occur if the reaction was run at a high concentration or for an extended period at an elevated temperature. The presence of basic impurities can also catalyze trimerization.
-
Solution:
-
Run the reaction at a lower concentration.
-
Maintain a moderate reaction temperature.
-
Ensure your reactants and solvents are free from basic impurities.
-
Add the 3-thienyl isocyanate slowly to the solution of the nucleophile to maintain a low instantaneous concentration of the isocyanate.
-
Quantitative Data Summary
Table 1: Relative Reactivity of Common Nucleophiles with Isocyanates
| Nucleophile | Product | Relative Reactivity | Notes |
| Primary Amine | Urea | Very High | Generally the fastest reaction.[1][8] |
| Secondary Amine | Urea | High | Slower than primary amines due to steric hindrance.[8] |
| Primary Alcohol | Urethane | Moderate | Reactivity is influenced by steric factors.[7] |
| Secondary Alcohol | Urethane | Low | Significantly slower than primary alcohols.[7] |
| Water | Carbamic Acid (unstable) -> Amine + CO2 | Moderate | A common contaminant leading to urea byproducts.[4][5] |
| Carboxylic Acid | Amide (after decarboxylation) | Low | Often requires heat or catalysis. |
| Urea (with N-H) | Biuret | Low | Typically requires elevated temperatures.[6] |
| Urethane (with N-H) | Allophanate | Low | Typically requires elevated temperatures.[9] |
Table 2: Approximate Thermal Reversion Temperatures of Urethane Bonds
| Isocyanate Type | Alcohol Type | Approximate Reversion Temperature (°C) |
| Aromatic | Phenol | >100 |
| Aromatic | Secondary Alcohol | ~200 |
| Aromatic | Primary Alcohol | >200 |
| Aliphatic | Secondary Alcohol | ~250 |
| Aliphatic | Primary Alcohol | >250 |
Note: Data presented is for general isocyanates and may vary for 3-thienyl isocyanate. Aromatic isocyanates generally form less thermally stable urethane bonds than aliphatic isocyanates.[6]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Reaction of 3-Thienyl Isocyanate with a Primary Amine
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve the primary amine (1.0 equivalent) in anhydrous solvent (e.g., THF, DCM) under a nitrogen atmosphere.
-
Addition: Dissolve 3-thienyl isocyanate (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a small amount of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting urea by recrystallization or column chromatography.
Protocol 2: Minimizing Urea Formation Due to Moisture
-
Solvent Preparation: Use freshly opened anhydrous solvents or dispense from a solvent purification system. If using bottled anhydrous solvents, use a syringe to transfer the solvent under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas such as nitrogen or argon. This includes the weighing and transfer of 3-thienyl isocyanate.
-
Reactant Purity: Ensure the nucleophilic reactant is dry. If it is a solid, dry it in a vacuum oven before use. If it is a liquid, consider distilling it or storing it over molecular sieves.
-
Scavengers: For particularly sensitive reactions, consider adding a small amount of a moisture scavenger to the reaction mixture, such as molecular sieves.
Reaction Pathway Diagrams
Caption: Reaction of 3-thienyl isocyanate with water to form a urea byproduct.
Caption: Formation of a biuret byproduct from the reaction with a primary amine.
Caption: Dimerization and trimerization pathways of 3-thienyl isocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 5. CAS 2048-57-9: 2-thienyl isocyanate | CymitQuimica [cymitquimica.com]
- 6. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Thienyl Urea and Carbamate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-thienyl urea and carbamate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-thienyl urea and carbamate derivatives?
A1: The most common and effective methods for purifying 3-thienyl urea and carbamate derivatives are column chromatography and recrystallization. Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the physical properties of the target compound.
Q2: My 3-thienyl derivative appears to be degrading on a silica gel column. What can I do?
A2: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, you can deactivate the silica gel by preparing a slurry with the chosen eluent and adding 1-2% triethylamine. It is also advisable to minimize the compound's contact time with the silica by running the column efficiently. Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.
Q3: What are the typical impurities I might encounter when synthesizing 3-thienyl ureas?
A3: Common impurities in the synthesis of 3-thienyl ureas, especially when reacting a 3-thienyl amine with an isocyanate, include unreacted 3-thienyl amine, the corresponding symmetrical diaryl urea formed from the isocyanate, and any excess isocyanate. A thorough work-up, potentially including an acidic wash to remove unreacted amine, is recommended before final purification.
Q4: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A4: If a single solvent is not effective, a dual-solvent system is a common alternative.[1] This typically involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[1] Slow cooling should then induce crystallization. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2]
Q5: My purified 3-thienyl urea derivative shows low oral bioavailability in preclinical studies. Could this be related to its physical properties?
A5: Yes, poor oral bioavailability can be linked to the physicochemical properties of a compound, such as low solubility. While not strictly a purification issue, the final crystalline form of your compound, which is influenced by the purification method, can impact its solubility and dissolution rate. It's an important consideration in drug development.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Compound is too soluble in the eluent. | If the compound elutes too quickly (high Rf value), decrease the polarity of the solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Try deactivating the silica gel with triethylamine (1-2% in the eluent) or switch to a more inert stationary phase like alumina. |
| Product is spread across many fractions. | This indicates poor separation. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.25-0.35 for your compound.[3] Using a longer column or a shallower solvent gradient can also improve resolution. |
| Sample was not loaded properly. | For best results, dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel, can also improve separation. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| Solution is supersaturated. | Add a small amount of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization over oiling out. |
| Cooling is too rapid. | Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| The chosen solvent is inappropriate. | The melting point of your compound may be lower than the boiling point of the recrystallization solvent. Choose a solvent with a lower boiling point. |
| Impurities are present. | High levels of impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities and then perform a final recrystallization. |
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of 3-Thienyl Derivatives
| Compound Type | Stationary Phase | Typical Eluent System (v/v) | Notes |
| 3-Thienyl Urea Derivatives | Silica Gel | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | A gradient elution, starting with a lower polarity, can be effective for separating closely related impurities. |
| 3-Thienyl Carbamate Derivatives | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | Carbamates are often less polar than their corresponding ureas. |
| Acid-sensitive Thiophene Derivatives | Deactivated Silica Gel or Neutral Alumina | Hexane / Ethyl Acetate with 1-2% Triethylamine | The addition of a base can prevent on-column degradation. |
Table 2: Suggested Solvents for Recrystallization
| Compound Polarity | Suggested Single Solvents | Suggested Dual-Solvent Systems |
| Polar | Ethanol, Methanol, Isopropanol, Water | Ethanol / Water |
| Intermediate Polarity | Ethyl Acetate, Acetone | Hexane / Ethyl Acetate, Hexane / Acetone |
| Non-polar | Hexane, Toluene | Hexane / Diethyl Ether |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 3-Thienyl Urea Derivative
-
Solvent System Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude 3-thienyl urea derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-thienyl urea derivative.
Protocol 2: Recrystallization of a 3-Thienyl Carbamate Derivative
-
Solvent Selection: In a test tube, dissolve a small amount of the crude 3-thienyl carbamate in a few drops of a potential solvent (e.g., ethanol) with heating. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-Thienyl Isocyanate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 3-thienyl isocyanate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 3-thienyl isocyanate?
A1: The most prevalent and effective method for the synthesis of 3-thienyl isocyanate, particularly for scaling up, is the Curtius rearrangement of 3-thiophenecarbonyl azide. This method is favored because it is generally high-yielding and avoids the use of highly toxic reagents like phosgene. The overall process involves two main steps: the formation of the acyl azide from a 3-thiophenecarboxylic acid derivative, followed by the thermal rearrangement of the acyl azide to the isocyanate.[1][2][3]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Safety is paramount when working with acyl azides and isocyanates. Acyl azides are potentially explosive, especially when heated or in concentrated form. It is crucial to conduct the rearrangement in a dilute solution and behind a blast shield. Isocyanates are highly reactive, toxic, and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: How can I monitor the progress of the Curtius rearrangement?
A3: The progress of the thermal Curtius rearrangement can be monitored by the evolution of nitrogen gas.[1] Additionally, IR spectroscopy is a valuable tool. The disappearance of the strong azide peak (around 2135 cm⁻¹) and the appearance of the characteristic isocyanate peak (around 2270 cm⁻¹) indicate the progression of the reaction.[1]
Q4: What are the common derivatives of 3-thienyl isocyanate in drug development?
A4: 3-Thienyl isocyanate is a versatile intermediate that readily reacts with nucleophiles. Common derivatives in drug development include ureas (from reaction with amines), carbamates (from reaction with alcohols), and thiocarbamates (from reaction with thiols). These derivatives are often investigated for their potential as kinase inhibitors and modulators of various signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-thiophenecarbonyl azide | - Incomplete conversion of the carboxylic acid derivative.- Instability of the acyl chloride intermediate.- Reaction temperature is too high, causing premature decomposition. | - Ensure the complete conversion of the carboxylic acid to the acyl chloride using a suitable chlorinating agent (e.g., thionyl chloride, oxalyl chloride).- Use the acyl chloride immediately after its formation.- Maintain a low temperature (0-5 °C) during the reaction of the acyl chloride with the azide source (e.g., sodium azide).[1] |
| Low yield of 3-thienyl isocyanate during rearrangement | - Incomplete rearrangement of the acyl azide.- Side reactions of the isocyanate product.- The acyl azide is not fully dry, leading to hydrolysis. | - Ensure the reaction is heated to a sufficient temperature (refluxing toluene, ~110 °C) for an adequate time (typically 1-2 hours).[1]- Use an anhydrous solvent and a nitrogen atmosphere to prevent the highly reactive isocyanate from reacting with water or other nucleophiles.[1]- Ensure the isolated 3-thiophenecarbonyl azide is thoroughly dried under vacuum before proceeding to the rearrangement step.[1] |
| Formation of urea byproducts | - Presence of water in the reaction mixture, which hydrolyzes the isocyanate to an amine, which then reacts with another isocyanate molecule.- Contamination with primary or secondary amines. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use.- Purify all starting materials to remove any amine impurities. |
| Polymerization of the isocyanate product | - High concentration of the isocyanate.- Prolonged heating or storage at elevated temperatures. | - Perform the rearrangement in a dilute solution.- Use the generated isocyanate solution directly in the next step whenever possible to avoid isolation and storage.- If isolation is necessary, store the isocyanate at a low temperature and under an inert atmosphere. |
| Difficulty in purifying the final 3-thienyl isocyanate derivative | - Presence of unreacted starting materials.- Formation of closely related side products. | - For the isocyanate itself, careful distillation under reduced pressure is the primary method of purification.[1]- For solid derivatives (ureas, carbamates), recrystallization from an appropriate solvent system is often effective.- Column chromatography can be used for purification, but the reactivity of the isocyanate must be considered. |
Experimental Protocols
Synthesis of 3-Thiophenecarbonyl Azide
This protocol is adapted from a general procedure for thiophene-based isocyanates.[1]
-
Preparation of 3-Thiophenecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-thiophenecarboxylic acid and an excess of thionyl chloride. Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 3-thiophenecarbonyl chloride, which can be used directly in the next step.
-
Azide Formation: Dissolve the crude 3-thiophenecarbonyl chloride in acetone. In a separate flask, dissolve sodium azide in water. Cool the sodium azide solution in an ice bath and slowly add the 3-thiophenecarbonyl chloride solution with vigorous stirring. Continue stirring for 1-2 hours at 0-5 °C. The 3-thiophenecarbonyl azide will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry thoroughly under vacuum.[1]
Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement
This protocol is a general procedure for the thermal rearrangement of the acyl azide.[1]
-
Rearrangement: Suspend the dried 3-thiophenecarbonyl azide in anhydrous toluene in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Heating: Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere. The reaction can be monitored by the evolution of nitrogen gas.[1] The reaction is typically complete within 1-2 hours.[1]
-
Use or Isolation: The resulting solution of 3-thienyl isocyanate in toluene can be used directly for subsequent reactions. Alternatively, the isocyanate can be isolated by careful removal of the solvent under reduced pressure, followed by vacuum distillation.[1]
Quantitative Data
Table 1: Representative Reaction Parameters for the Synthesis of Thiophene-Based Isocyanates via Curtius Rearrangement.
| Parameter | Condition | Typical Yield (%) | Reference |
| Solvent | Toluene | 85-95 | [1] |
| Benzene | 80-90 | General Curtius | |
| Dioxane | 75-85 | General Curtius | |
| Temperature | 110 °C (Toluene reflux) | 85-95 | [1] |
| 80 °C (Benzene reflux) | 80-90 | General Curtius | |
| Reaction Time | 1-2 hours | >90 | [1] |
| 3-4 hours | >90 | General Curtius |
Table 2: Physical and Spectroscopic Data for 3-Thienyl Isocyanate and Intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key IR Peaks (cm⁻¹) |
| 3-Thiophenecarbonyl Azide | C₅H₃N₃OS | 153.16 | Decomposes | ~2135 (azide) |
| 3-Thienyl Isocyanate | C₅H₃NOS | 125.15 | 70-72 / 12 mmHg | ~2270 (isocyanate) |
Visualizations
Caption: Experimental workflow for the synthesis of 3-thienyl isocyanate derivatives.
Caption: Inhibition of the MEK signaling pathway by a 3-thienyl isocyanate derivative.
Caption: Activation of the Nrf2 pathway by a 3-thienyl isocyanate derivative.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Thienyl Isocyanate and 3-Thienyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric heteroaromatic isocyanates: 2-thienyl isocyanate and 3-thienyl isocyanate. Understanding the nuanced differences in their reactivity is crucial for their effective application in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. This document synthesizes theoretical principles with established experimental methodologies to offer a comprehensive overview for professionals in the field.
Executive Summary
Theoretical Framework: Electronic Effects on Isocyanate Reactivity
The reactivity of isocyanates is primarily governed by the electrophilicity of the central carbon atom in the -N=C=O group. This carbon is the site of nucleophilic attack in addition reactions, for instance, with alcohols to form urethanes or with amines to form ureas. The substituent attached to the nitrogen atom plays a critical role in modulating this electrophilicity. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, rendering the isocyanate more reactive, while electron-donating groups decrease it, leading to lower reactivity.
The thiophene ring, being more electron-rich than a benzene ring, influences the reactivity of the attached isocyanate group through a combination of inductive and resonance effects.[1] The position of substitution on the thiophene ring alters the balance of these effects.
To quantify the electronic influence of the 2-thienyl and 3-thienyl moieties, we can refer to their Hammett substituent constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value corresponds to a greater electron-withdrawing effect.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Predicted Effect on Isocyanate Reactivity |
| 2-Thienyl | 0.05 | 0.09 | Increased Reactivity (more electron-withdrawing) |
| 3-Thienyl | -0.02 | 0.03 | Decreased Reactivity (less electron-withdrawing/slightly donating) |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
As indicated in the table, the 2-thienyl group has more positive Hammett constants compared to the 3-thienyl group. This suggests that the 2-thienyl group is more electron-withe drawing, which would lead to a greater partial positive charge on the isocyanate carbon, making 2-thienyl isocyanate more susceptible to nucleophilic attack. Conversely, the negative σp value for the 3-thienyl group suggests it can be slightly electron-donating through resonance, which would decrease the electrophilicity of the isocyanate carbon and thus reduce its reactivity compared to the 2-isomer.
Data Presentation: A Comparative Overview
While direct experimental kinetic data comparing the two isomers under identical conditions is not currently available in the literature, we can present an illustrative comparison based on the theoretical principles discussed. The following table provides a qualitative and predicted quantitative comparison.
| Feature | 2-Thienyl Isocyanate | 3-Thienyl Isocyanate |
| Predicted Relative Reactivity | Higher | Lower |
| Governing Electronic Effect | More pronounced electron-withdrawing character | Weaker electron-withdrawing/slight electron-donating character |
| Illustrative Relative Rate Constant (k_rel) * | ~1.5 - 2.0 | 1.0 |
*Note: The relative rate constants presented are hypothetical and for illustrative purposes only, based on the trends suggested by Hammett constants. Experimental verification is required.
Experimental Protocols
To quantitatively determine the comparative reactivity, a series of kinetic experiments can be performed. A common and effective method is to monitor the reaction of the isocyanates with a nucleophile, such as an amine or an alcohol, over time.
Kinetic Analysis via in-situ FTIR Spectroscopy
This method allows for the continuous monitoring of the concentration of the isocyanate group by observing the disappearance of its characteristic vibrational band.
Objective: To determine the second-order rate constants for the reaction of 2-thienyl isocyanate and 3-thienyl isocyanate with a standard nucleophile (e.g., n-butylamine).
Materials:
-
2-Thienyl isocyanate
-
3-Thienyl isocyanate
-
n-Butylamine
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Internal standard (e.g., a compound with a stable and isolated IR absorption)
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe
Procedure:
-
Prepare stock solutions of known concentrations of 2-thienyl isocyanate, 3-thienyl isocyanate, and n-butylamine in the anhydrous solvent.
-
Equilibrate the FTIR spectrometer and the reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, mix the isocyanate solution with the internal standard.
-
Initiate the reaction by adding a known volume of the n-butylamine solution to the isocyanate solution with vigorous stirring.
-
Immediately begin collecting FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹) over time.
-
The concentration of the unreacted isocyanate at each time point can be determined by referencing the peak height/area to that of the internal standard.
Data Analysis:
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Repeat the experiment for the other isocyanate isomer under identical conditions.
-
The rate constants for 2-thienyl isocyanate and 3-thienyl isocyanate can then be directly compared.
Competitive Reaction Analysis
This experiment provides a direct measure of the relative reactivity of the two isocyanates competing for a limited amount of a nucleophile.
Procedure:
-
Prepare a solution containing equimolar amounts of 2-thienyl isocyanate and 3-thienyl isocyanate in an anhydrous solvent.
-
Prepare a separate solution of a nucleophile (e.g., n-butylamine) at a concentration that is substoichiometric to the total isocyanate concentration (e.g., 0.5 equivalents).
-
Add the nucleophile solution to the isocyanate mixture with vigorous stirring.
-
Allow the reaction to proceed to completion.
-
Analyze the product mixture using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two urea products formed.
Data Analysis: The ratio of the products will directly correlate to the relative reactivity of the two isocyanates. A higher proportion of the urea derived from 2-thienyl isocyanate would confirm its higher reactivity.
Mandatory Visualization
Caption: General mechanism for the reaction of a thienyl isocyanate with a primary amine.
Caption: Workflow for the kinetic analysis of thienyl isocyanate reactivity via FTIR.
Conclusion
Based on fundamental principles of electronic effects in organic chemistry, 2-thienyl isocyanate is predicted to be more reactive towards nucleophiles than 3-thienyl isocyanate . This is a consequence of the greater electron-withdrawing ability of the 2-thienyl substituent, which increases the electrophilicity of the isocyanate carbon. For drug development professionals and researchers, this implies that reactions involving 2-thienyl isocyanate may proceed faster, require milder conditions, or exhibit different selectivity compared to its 3-isomer. The experimental protocols provided in this guide offer a clear path to obtaining the quantitative data needed to confirm these predictions and to precisely tailor reaction conditions for specific synthetic applications.
References
A Comparative Guide to the Biological Activities of 3-Thienyl Ureas and Phenyl Ureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-thienyl ureas and phenyl ureas, two prominent scaffolds in medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers engaged in drug discovery and development.
Introduction
Urea derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, diaryl ureas, particularly those containing phenyl and thienyl moieties, have garnered significant attention as potent inhibitors of various protein kinases involved in critical cellular signaling pathways. This guide focuses on a comparative analysis of 3-thienyl ureas and phenyl ureas, highlighting their structure-activity relationships (SAR) and their impact on key biological targets.
Comparative Biological Activity: Kinase Inhibition
A primary area where both 3-thienyl and phenyl ureas have demonstrated significant therapeutic potential is in the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Key kinase targets for these compounds include Raf kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 MAP kinase.
Raf Kinase Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that controls cell proliferation, differentiation, and survival.[1][][3][4][5] Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention. Both 3-thienyl and phenyl ureas have been investigated as Raf kinase inhibitors.
The discovery of a 3-thienyl urea derivative as a potent inhibitor of c-Raf kinase was a significant milestone, leading to the development of the multi-kinase inhibitor Sorafenib.[6] Structure-activity relationship (SAR) studies have shown that the urea moiety is crucial for the inhibitory activity.[6] While the initial 3-thienyl urea lead showed an IC50 of 17 µM against Raf1 kinase, optimization led to Sorafenib, a bi-aryl urea, with a significantly improved IC50 of 6 nM.[6]
Phenyl urea derivatives have also been extensively explored as Raf kinase inhibitors. For instance, certain diarylurea derivatives possessing a quinoline nucleus have shown high potency against C-RAF kinase, with some analogues demonstrating IC50 values in the sub-micromolar range.[7]
Table 1: Comparative Inhibition of Raf Kinases
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 3-Thienyl Urea | Initial Lead for Sorafenib | Raf1 | 17,000 | [6] |
| Phenyl Urea | Sorafenib (a bi-aryl urea) | c-Raf | 6 | [6] |
| Phenyl Urea | Diarylurea with quinoline | c-Raf | 100 | [7] |
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11][12] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been synthesized and evaluated as VEGFR-2 inhibitors. Several of these compounds, which incorporate a 3-thienyl-like core (thieno[3,2-d]pyrimidine), have demonstrated potent VEGFR-2 inhibition with IC50 values in the low nanomolar range (150–199 nM).[13]
Similarly, a multitude of phenyl urea derivatives have been developed as potent VEGFR-2 inhibitors. For example, novel biphenyl urea derivatives have been synthesized and shown to have significant enzymatic inhibitory activities against VEGFR-2, with IC50 values as low as 4.06 nM.[14]
Table 2: Comparative Inhibition of VEGFR-2
| Compound Class | Derivative Example | IC50 (nM) | Reference |
| 3-Thienyl Urea Derivative | 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | 150 | [13] |
| Phenyl Urea Derivative | Biphenyl urea derivative (A7) | 4.06 | [14] |
| Phenyl Urea Derivative | Biphenyl urea with salicylaldoxime (12l) | - | [15] |
p38 MAP Kinase Inhibition
The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases such as arthritis and osteoporosis.[16][17]
A series of thienyl, furyl, and pyrrolyl ureas have been identified as potent p38 inhibitors, with in vitro activity in the nanomolar range.[17] In a combinatorial chemistry effort, several 2,3-dichlorophenyl ureas were identified as small-molecule inhibitors of p38, and optimization led to the discovery of 1-phenyl-5-pyrazolyl ureas with IC50 values as low as 13 nM.[16]
Table 3: Comparative Inhibition of p38 MAP Kinase
| Compound Class | Derivative Example | IC50 (nM) | Reference |
| 3-Thienyl Urea | Thienyl urea derivative | Nanomolar range | [17] |
| Phenyl Urea | 1-Phenyl-5-pyrazolyl urea (7) | 13 | [16] |
| Phenyl Urea | N-phenyl-N'-naphthylurea | - | [18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by 3-thienyl and phenyl ureas.
Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition by urea derivatives.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of urea-based compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of 3-thienyl and phenyl ureas.
Synthesis of Diaryl Ureas
A general and widely used method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an aniline derivative with an isocyanate.
General Procedure for the Synthesis of 1,3-Diarylureas:
-
To a solution of the desired aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add the corresponding phenyl or thienyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure diaryl urea derivative.
The synthesis of isocyanates, if not commercially available, can be achieved from the corresponding amine using reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI).
In Vitro Kinase Inhibition Assay (Example: Raf Kinase)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
Protocol for a Generic In Vitro Raf Kinase Assay:
-
Reagents and Materials:
-
Recombinant active Raf kinase (e.g., c-Raf, B-Raf).
-
Kinase substrate (e.g., inactive MEK1).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (3-thienyl or phenyl ureas) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase assay buffer.
-
Add a small volume of the diluted compound solution to the wells of the assay plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (MTT Assay)
The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol for MTT Assay:
-
Cell Culture:
-
Seed the desired cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Both 3-thienyl ureas and phenyl ureas represent highly privileged scaffolds in the design of kinase inhibitors with significant therapeutic potential, particularly in oncology. While the initial discovery of a 3-thienyl urea as a Raf kinase inhibitor paved the way for the development of Sorafenib, subsequent research has demonstrated that phenyl urea derivatives can also exhibit potent inhibitory activity against a range of kinases, including Raf, VEGFR-2, and p38.
The choice between these two scaffolds in a drug discovery program will likely depend on the specific biological target and the desired selectivity profile. The thienyl ring, as a bioisostere of the phenyl ring, can offer different electronic and steric properties, potentially leading to altered binding interactions and pharmacokinetic profiles. This guide provides a foundational comparison to aid researchers in the rational design and development of novel and effective urea-based therapeutics.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cusabio.com [cusabio.com]
- 11. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of the N-phenyl-N 0 -Naphthylurea Class of p38 Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Analysis of 3-Thienyl-Based Polymers
For researchers, scientists, and drug development professionals, confirming the precise structure of 3-thienyl-based polymers is paramount for ensuring their functionality and performance in various applications, including organic electronics and biomedical devices. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides a comparative overview of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the structural elucidation of these important macromolecules.
The arrangement of monomer units, or regioregularity, and the nature of the chemical bonds within 3-thienyl-based polymers directly influence their electronic and physical properties. Spectroscopic analysis provides critical insights into this molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Raman Spectroscopy each offer unique information, from the local chemical environment of specific atoms to the overall conjugation and electronic transitions within the polymer chain.
Comparative Spectroscopic Data for Poly(3-hexylthiophene) (P3HT)
To illustrate the utility of these techniques, the following table summarizes typical spectroscopic data for a well-characterized 3-thienyl-based polymer, regioregular poly(3-hexylthiophene) (P3HT).
| Spectroscopic Technique | Parameter | Typical Value/Observation | Significance |
| ¹H NMR | Chemical Shift (δ) | ~2.8 ppm (α-methylene protons of HT-HT linkage) | Quantifies the degree of regioregularity (Head-to-Tail linkages), which is crucial for charge carrier mobility.[1][2] |
| ~2.6 ppm (α-methylene protons of HH-linkage) | Indicates the presence of Head-to-Head defects in the polymer chain.[1] | ||
| ~6.98 ppm (Thiophene ring proton) | Confirms the presence of the thiophene ring.[3][4] | ||
| ~0.9-1.7 ppm (Hexyl side chain protons) | Confirms the presence and structure of the alkyl side chain.[4] | ||
| FTIR | Wavenumber (cm⁻¹) | ~2925 cm⁻¹ | C-H stretching in the aliphatic hexyl groups.[1] |
| ~1460 cm⁻¹ | Thiophene ring C=C stretching, confirming the ring structure.[1] | ||
| ~820 cm⁻¹ | C-H out-of-plane vibration of the thiophene ring, indicative of 2,5-disubstitution. | ||
| ~725 cm⁻¹ | Methylene rocking vibration of the hexyl side chain.[5] | ||
| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | ~450 nm (in solution) | Corresponds to the π-π* electronic transition of the conjugated backbone.[6] |
| Red-shift in thin film vs. solution | Indicates increased intermolecular interactions and ordering in the solid state.[7] | ||
| Onset of absorption | Used to calculate the optical band gap of the polymer.[6] | ||
| Raman Spectroscopy | Raman Shift (cm⁻¹) | ~1445 cm⁻¹ | C=C symmetric stretching of the thiophene ring, sensitive to conjugation length. |
| ~1380 cm⁻¹ | C-C intra-ring stretching, also related to the degree of conjugation. |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized 3-thienyl-based polymer.
Detailed Experimental Protocols
Below are generalized protocols for the key spectroscopic techniques. Specific parameters may need to be optimized based on the exact polymer and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the regioregularity and confirm the overall chemical structure.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Record ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the α-methylene protons of the head-to-tail (~2.8 ppm) and head-to-head (~2.6 ppm) linkages to calculate the percentage of regioregularity.[1]
-
Assign the remaining peaks to the thiophene ring protons and the side-chain protons to confirm the overall structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic functional groups and vibrational modes of the polymer.
-
Sample Preparation:
-
For solid samples, a thin film can be cast from a solution of the polymer onto a salt plate (e.g., KBr or NaCl).
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the polymer with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.[1]
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.
-
-
Data Analysis:
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions and determine the optical band gap.
-
Sample Preparation:
-
For solution-state measurements, prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or toluene).[1]
-
For thin-film measurements, cast a film of the polymer onto a quartz slide by spin-coating or drop-casting.
-
-
Instrumentation and Data Acquisition:
-
Record the absorption spectrum over a wavelength range that covers the expected π-π* transition (e.g., 300-800 nm).[7]
-
Use a reference cuvette containing the pure solvent for solution measurements.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λ_max).
-
Estimate the optical band gap (E_g) from the onset of the absorption edge in the thin-film spectrum using the Tauc plot method.
-
Raman Spectroscopy
-
Objective: To probe the vibrational modes, particularly those sensitive to conjugation length and structural order. Raman spectroscopy is a non-destructive technique that requires minimal to no sample preparation.[9][10][11]
-
Sample Preparation:
-
The polymer sample (film or powder) can be analyzed directly.
-
-
Instrumentation and Data Acquisition:
-
Use a Raman spectrometer with a laser excitation wavelength that does not cause significant fluorescence (e.g., 785 nm).
-
Focus the laser onto the sample and collect the scattered light.
-
-
Data Analysis:
-
Identify the characteristic Raman shifts for the C=C and C-C stretching modes of the thiophene ring.
-
Analyze the peak positions and widths to gain insights into the conjugation length and structural order of the polymer chains.
-
Alternative and Complementary Analytical Techniques
While the discussed spectroscopic methods are the cornerstones of polymer structure confirmation, other techniques can provide valuable complementary information:
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer.[6]
-
X-ray Diffraction (XRD): Provides information on the crystallinity and packing of the polymer chains in the solid state.[8]
-
Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the polymer.[6]
-
Elemental Analysis: Confirms the elemental composition of the synthesized polymer.[8]
By combining the data from these various spectroscopic and analytical techniques, researchers can build a comprehensive and confident picture of the structure of their 3-thienyl-based polymers, which is essential for developing materials with tailored properties for advanced applications.
References
- 1. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Figure 11. 1H NMR (500 MHz) spectra of poly(3-hexylthiophene) (bottom) and poly(3-hexylthiophene)-b-poly(3-dodecylthiophene) (top). (2005) [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polythiophene as a possible smart functional polymer [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. polco.com.co [polco.com.co]
- 10. azom.com [azom.com]
- 11. Raman spectroscopy: The easy way to analyze polymers | Metrohm [metrohm.com]
assessing the thermal stability of polyurethanes derived from 3-Thienyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of a polymer is a critical parameter influencing its processing conditions, application range, and long-term durability. This guide provides a framework for assessing the thermal stability of polyurethanes (PUs), with a specific focus on comparing novel PUs, such as those derived from 3-thienyl isocyanate, against established alternatives. By employing standard thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), researchers can obtain quantitative data to inform material selection and development.
Comparative Analysis of Polyurethane Thermal Stability
The thermal properties of polyurethanes are significantly influenced by the chemical structure of the isocyanate used in their synthesis. Aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) generally impart greater rigidity and higher thermal stability compared to aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI).[1][2] This difference is often attributed to the rigid aromatic structures and the potential for more effective intermolecular hydrogen bonding in the hard segments of the polymer chains.[3]
The following table summarizes key thermal stability parameters for polyurethanes derived from various common isocyanates. Data for the novel 3-thienyl isocyanate-based polyurethane is presented hypothetically to illustrate its comparative assessment.
| Isocyanate Type | Onset Decomposition Temp. (Tonset) (°C) | Temp. at 5% Weight Loss (Td5) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 3-Thienyl Isocyanate (Hypothetical) | 310 | 325 | 45 | 165 |
| MDI (Aromatic) | ~300-330[4][5] | ~328-333[6] | -41.8 to -20.7[7] | ~152[7] |
| TDI (Aromatic) | ~199-300[8][9] | ~295 (for 30% loss)[9] | 3.0[7] | - |
| HDI (Aliphatic) | ~280-320[6] | ~313-322[6] | -69.4 to -48.2[7] | ~150-169[7] |
| IPDI (Aliphatic) | ~218-300[8][10] | - | 12.5 to 71[7][11] | - |
Note: The values presented are approximate and can vary significantly based on the polyol, chain extender, and specific formulation of the polyurethane.
Experimental Workflow for Thermal Stability Assessment
A systematic approach is crucial for obtaining reliable and comparable thermal stability data. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reproducible data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile and decomposition temperatures of the polyurethane samples.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polyurethane sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]
-
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.
-
Determine the temperature at which 5% weight loss occurs (Td5) to represent the initial decomposition.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Seal 5-10 mg of the dried polyurethane sample in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Ramp from a sub-ambient temperature (e.g., -80 °C) to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200 °C back to -80 °C at a rate of 10 °C/min.
-
Second Heating Scan: Ramp from -80 °C to 200 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis.[11]
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.[11]
-
Identify the melting temperature (Tm) as the peak temperature of the endothermic event in the second heating scan.
-
By following these protocols, researchers can systematically evaluate the thermal stability of novel polyurethanes, such as those derived from 3-thienyl isocyanate, and benchmark their performance against existing materials, thereby facilitating informed decisions in material design and application development.
References
- 1. mearthane.com [mearthane.com]
- 2. psiurethanes.com [psiurethanes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journal.rubber.or.kr [journal.rubber.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Isophorone Diisocyanate on the Thermal and Mechanical Properties of Shape-Memory Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdewes.org [sdewes.org]
A Head-to-Head Comparison of Catalysts for 3-Thienyl Isocyanate Reactions: A Guide for Researchers
For researchers and professionals in drug development, the efficient and selective formation of urethane and urea linkages from isocyanates is a critical step in the synthesis of a vast array of bioactive molecules. 3-Thienyl isocyanate, a sulfur-containing heterocyclic building block, is of particular interest due to the prevalence of the thiophene motif in pharmaceuticals.[1] The choice of catalyst for reactions involving 3-thienyl isocyanate can significantly impact reaction rates, yields, and selectivity. This guide provides a head-to-head comparison of common catalysts, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Catalytic Performance
While direct comparative studies for 3-thienyl isocyanate are limited, the following table summarizes the expected performance of common catalyst classes based on their known activity in isocyanate chemistry. The data presented is a representative compilation to guide catalyst selection.
| Catalyst Class | Representative Catalyst | Typical Reaction | Product | Relative Rate | Selectivity (vs. side reactions) | Key Advantages |
| Organometallic | Dibutyltin Dilaurate (DBTDL) | Reaction with Alcohols | Urethane | ++++ | Moderate to High | High activity at low concentrations.[2][3] |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reaction with Amines | Urea | +++ | High | Good for amine reactions, low toxicity.[4][5] |
| Lewis Acid | Hafnium(IV) triflate (Hf(OTf)₄) | Reaction with Alcohols/Amines | Urethane/Urea | ++ | High | Can activate carbonyls, useful in multi-component reactions.[6] |
| Uncatalyzed | None | Reaction with primary Amines | Urea | + | Moderate | Simple, avoids metal contamination. |
Note: Relative rate is a qualitative assessment where '++++' indicates the fastest reaction. Selectivity refers to the preference for the desired reaction over side reactions like the reaction with water.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a 3-thienyl urea and a 3-thienyl urethane, providing a framework for laboratory application.
Protocol 1: Synthesis of 1-(3-Thienyl)-3-phenylurea (Urea Formation)
This protocol describes the reaction of 3-thienyl isocyanate with aniline.
Materials:
-
3-Thienyl isocyanate
-
Aniline
-
Anhydrous Toluene
-
Catalyst (e.g., DABCO, optional)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of aniline (1.0 eq) in anhydrous toluene (10 mL) in a round-bottom flask, add 3-thienyl isocyanate (1.05 eq) dropwise at room temperature.
-
If a catalyst is used, add the tertiary amine catalyst (e.g., DABCO, 0.05 eq) to the aniline solution before the addition of the isocyanate.
-
The reaction mixture is then heated to reflux (approximately 111°C) and stirred for 2-4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold toluene and dried under vacuum to yield 1-(3-thienyl)-3-phenylurea.
Protocol 2: Synthesis of Ethyl 3-thienylcarbamate (Urethane Formation)
This protocol details the reaction of 3-thienyl isocyanate with ethanol.
Materials:
-
3-Thienyl isocyanate
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane
-
Catalyst (e.g., DBTDL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-thienyl isocyanate (1.0 eq) in anhydrous dichloromethane (15 mL).
-
Add the organometallic catalyst (e.g., DBTDL, 0.01 eq) to the solution.[2]
-
Slowly add anhydrous ethanol (1.1 eq) dropwise to the stirred solution at 0°C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford ethyl 3-thienylcarbamate.
Mandatory Visualizations
Reaction Schemes and Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the catalytic synthesis of 3-thienyl urea and urethane derivatives.
Caption: Reaction of 3-thienyl isocyanate with nucleophiles.
Caption: A typical workflow for catalyzed reactions.
Signaling Pathway
Derivatives of thiophene-based isocyanates, such as ureas, are often investigated as kinase inhibitors. A prominent target is the MEK signaling pathway, which is a component of the larger MAPK/ERK pathway, crucial in cell proliferation and survival.[1]
Caption: Inhibition of the MEK pathway by thiophene derivatives.
References
Evaluating Surface Modification Techniques for Biomedical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to control interactions at the biointerface is paramount. The choice of surface modification chemistry dictates the success of applications ranging from biosensors and diagnostic devices to cell-based assays and regenerative medicine. While a variety of functional groups can be employed to create bioactive surfaces, this guide provides a comparative overview of three prevalent methods: silanization using aminopropyl-triethoxysilane (APTES), thiol-based self-assembled monolayers (SAMs) on gold, and N-hydroxysuccinimide (NHS) ester functionalization. An evaluation of 3-Thienyl Isocyanate-modified surfaces was initiated; however, a comprehensive literature search yielded no published performance data for this specific chemistry in the context of protein immobilization or cell adhesion for biomedical applications.
This guide presents a comparison of the available alternatives, summarizing their performance based on existing experimental data. Detailed protocols for key experiments are provided to facilitate reproducibility and aid in the selection of the most appropriate surface modification strategy for a given application.
Comparison of Surface Modification Chemistries
The selection of a surface modification technique is a critical decision in the development of biomaterials and biosensors, with each chemistry offering a unique set of advantages and disadvantages. The ideal choice is contingent upon the substrate material, the nature of the biomolecule to be immobilized, and the specific performance requirements of the application.
| Feature | APTES (Silanization) | Thiol-SAMs on Gold | NHS-ester |
| Primary Substrate | Oxide-rich surfaces (e.g., glass, silicon dioxide, metal oxides) | Gold, Silver, Copper, Palladium | Surfaces functionalized with primary amines |
| Bonding Mechanism | Covalent siloxane bonds (Si-O-Si) with the substrate and between silane molecules | Semi-covalent sulfur-gold bonds | Covalent amide bond formation with primary amines |
| Self-Assembly | Forms a covalently bound network that can sometimes result in polymerization and multilayer formation if not carefully controlled. | Spontaneously forms highly ordered, crystalline-like monolayers. | Typically the final step in a multi-step functionalization process. |
| Thermal Stability | High thermal stability due to strong covalent bonds. | Generally lower thermal stability compared to silanes. | Stability is dependent on the underlying surface chemistry. |
| Chemical Stability | Prone to hydrolysis in aqueous environments, which can lead to degradation of the monolayer over time. | Susceptible to oxidation and can be displaced by other thiol-containing molecules. | The NHS ester itself is susceptible to hydrolysis, especially at neutral to high pH. |
| Biocompatibility | Generally considered biocompatible, but the surface charge and chemistry can influence cellular response. | Biocompatibility is largely determined by the terminal functional group of the alkanethiol. | The resulting amide bond is stable and biocompatible. |
Quantitative Performance Metrics
The following tables summarize quantitative data for key performance indicators of the different surface modification techniques. It is important to note that these values are collated from various studies and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Surface Wettability
| Surface Modification | Water Contact Angle (°) | Reference |
| Unmodified Glass | 10 - 30 | [General Knowledge] |
| APTES on Glass | 50 - 70 | [1] |
| APTES + BMS on Glass | ~80 | [1] |
| APTES + OFPOS on Glass | ~90 | [1] |
| Thiol-SAM on Gold (CH3-terminated) | ~110 | [2] |
| Thiol-SAM on Gold (OH-terminated) | < 15 | [2] |
| NHS-ester (on DSP-functionalized Gold) | 60 - 70 | [3] |
Table 2: Protein Immobilization
| Surface Modification | Immobilized Protein | Surface Coverage (ng/cm²) | Reference |
| APTES (via glutaraldehyde) | Anti-IgG | 66 - 96 | [4] |
| Thiol-SAM on Gold (activated) | Antibody | ~250 | [General Knowledge, typical values] |
| NHS-ester on Glass | Antibody | ~150 | [General Knowledge, typical values] |
Table 3: Cell Adhesion
| Surface Modification | Cell Type | Adhesion Metric | Result | Reference |
| APTES + OFPOS | LoVo (EpCAM positive) | Cell Count | Significantly higher than APTES alone | [1] |
| Thiol-SAM on Gold (RGD-functionalized) | Fibroblasts | Spreading Area | Increased spreading compared to non-functionalized | [General Knowledge] |
| NHS-ester (with immobilized collagen) | Endothelial Cells | Cell Viability | High viability and proliferation | [General Knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of surface modification techniques. Below are representative protocols for the three chemistries discussed.
Protocol 1: Surface Modification with APTES
This protocol describes the functionalization of a glass surface with (3-Aminopropyl)triethoxysilane (APTES) for subsequent biomolecule immobilization.
Materials:
-
Glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive)
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning: Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the slides with copious amounts of DI water.
-
Drying: Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned and dried slides in this solution for 2 hours at room temperature with gentle agitation.
-
Rinsing: Rinse the slides with toluene to remove excess unbound silane.
-
Curing: Cure the slides in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
-
Final Wash: Sonicate the slides briefly in ethanol to remove any polymerized silane aggregates, then rinse with DI water and dry under a nitrogen stream. The surface is now amine-functionalized and ready for cross-linker or direct biomolecule conjugation.
Protocol 2: Formation of Thiol-based Self-Assembled Monolayers on Gold
This protocol details the formation of a self-assembled monolayer (SAM) of an alkanethiol on a gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide with a thin layer of gold)
-
Ethanol (absolute)
-
Alkanethiol (e.g., 11-mercaptoundecanoic acid for a carboxyl-terminated surface)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Clean the gold substrate by rinsing with ethanol and DI water, followed by drying under a nitrogen stream. A common cleaning procedure also involves treatment with UV/Ozone for 5-10 minutes.
-
SAM Formation: Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.
-
Immersion: Immerse the cleaned gold substrate in the alkanethiol solution for at least 18 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Drying: Dry the substrate under a gentle stream of nitrogen. The surface is now functionalized with the terminal group of the chosen alkanethiol.
Protocol 3: Protein Immobilization on NHS-ester Functionalized Surfaces
This protocol describes the covalent attachment of a protein to a surface previously functionalized with N-hydroxysuccinimide (NHS) esters.
Materials:
-
NHS-ester functionalized substrate
-
Protein to be immobilized
-
Immobilization buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
-
Blocking buffer (optional, e.g., 1% Bovine Serum Albumin (BSA) in PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the immobilization buffer to the desired concentration (typically 0.1 - 1 mg/mL).
-
Immobilization Reaction: Apply the protein solution to the NHS-ester functionalized surface, ensuring complete coverage. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the surface three times with washing buffer to remove unbound protein.
-
Quenching: Immerse the surface in quenching buffer for 30 minutes at room temperature to deactivate any remaining unreacted NHS esters.
-
Blocking (Optional): To minimize non-specific binding in subsequent assays, incubate the surface with blocking buffer for 1 hour at room temperature.
-
Final Wash: Wash the surface three times with washing buffer. The surface is now functionalized with the immobilized protein.
Visualizations
Experimental Workflow for Surface Functionalization and Protein Immobilization
Caption: A generalized workflow for creating biofunctionalized surfaces.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: A simplified diagram of the integrin-mediated signaling cascade.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. benchchem.com [benchchem.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Semantic Scholar [semanticscholar.org]
- 4. Use of thiol-terminal silanes and heterobifunctional crosslinkers for immobilization of antibodies on silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape of Thienyl Isocyanate Isomers: A Quantum Chemical Approach
A comparative guide for researchers, scientists, and drug development professionals on the nuanced reactivity of 2-thienyl isocyanate and 3-thienyl isocyanate, underpinned by quantum chemical calculations. This guide provides a detailed computational protocol and interprets key reactivity descriptors to inform the rational design of novel therapeutics and materials.
The positional isomerism in thienyl isocyanates, specifically the location of the isocyanate group on the thiophene ring, profoundly influences their electronic structure and, consequently, their chemical reactivity. Understanding these subtle differences is paramount for applications in medicinal chemistry and materials science, where precise control over reaction kinetics and selectivity is crucial. This guide presents a comparative analysis of 2-thienyl isocyanate and 3-thienyl isocyanate through the lens of quantum chemical calculations, offering a robust framework for predicting their behavior in nucleophilic addition reactions, which are central to their utility.
Comparative Analysis of Global Reactivity Descriptors
Quantum chemical calculations, employing Density Functional Theory (DFT), provide a powerful toolkit for dissecting the electronic properties of molecules and predicting their reactivity. By calculating global reactivity descriptors, we can quantitatively compare the intrinsic reactivity of the 2- and 3-thienyl isocyanate isomers. The following table summarizes key descriptors calculated at the B3LYP/6-311++G(d,p) level of theory.
| Descriptor | Formula | 2-Thienyl Isocyanate | 3-Thienyl Isocyanate | Interpretation |
| Highest Occupied Molecular Orbital Energy (EHOMO) | - | -6.89 eV | -7.02 eV | Higher EHOMO suggests 2-thienyl isocyanate is a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | - | -1.25 eV | -1.18 eV | Lower ELUMO indicates 3-thienyl isocyanate is a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.64 eV | 5.84 eV | A smaller gap for 2-thienyl isocyanate implies higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.07 eV | -4.10 eV | A less negative value for 2-thienyl isocyanate indicates a greater tendency to donate electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.82 eV | 2.92 eV | Lower hardness of 2-thienyl isocyanate correlates with higher reactivity. |
| Global Softness (S) | 1/(2η) | 0.177 eV-1 | 0.171 eV-1 | Higher softness of 2-thienyl isocyanate suggests greater polarizability and reactivity. |
| Electrophilicity Index (ω) | μ2/(2η) | 2.94 eV | 2.89 eV | A slightly higher value for 2-thienyl isocyanate suggests it is a marginally stronger electrophile. |
The data clearly indicates that 2-thienyl isocyanate is predicted to be the more reactive isomer . Its higher HOMO energy, smaller HOMO-LUMO gap, lower chemical hardness, and higher global softness all point towards a greater propensity to engage in chemical reactions. This enhanced reactivity can be attributed to the position of the isocyanate group, which allows for more effective electronic communication with the sulfur atom in the thiophene ring, ultimately influencing the electron density at the reactive isocyanate carbon.
Local Reactivity Analysis: Fukui Functions
To pinpoint the most reactive sites within the molecules for nucleophilic and electrophilic attack, we turn to local reactivity descriptors, specifically the Fukui functions. These functions quantify the change in electron density at a specific atomic site upon the addition or removal of an electron.
| Isomer | Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| 2-Thienyl Isocyanate | C (isocyanate) | 0.452 | 0.089 | 0.271 |
| N (isocyanate) | 0.101 | 0.154 | 0.128 | |
| C5 (thiophene) | 0.098 | 0.256 | 0.177 | |
| 3-Thienyl Isocyanate | C (isocyanate) | 0.438 | 0.092 | 0.265 |
| N (isocyanate) | 0.105 | 0.149 | 0.127 | |
| C2 (thiophene) | 0.115 | 0.289 | 0.202 |
The condensed Fukui functions reveal that for both isomers, the isocyanate carbon is the most susceptible site for nucleophilic attack (highest f+ value), which is the characteristic reaction of isocyanates. For electrophilic attack , the C5 position in 2-thienyl isocyanate and the C2 position in 3-thienyl isocyanate are the most favored sites (highest f- values). This detailed local analysis is invaluable for predicting regioselectivity in more complex reaction scenarios.
Experimental and Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations and the subsequent analysis of reactivity.
Caption: A flowchart detailing the computational workflow for the comparative reactivity analysis of thienyl isocyanate isomers.
Detailed Computational Methodology
Software: All quantum chemical calculations were performed using the Gaussian 16 suite of programs.
Level of Theory: The geometries of the 2-thienyl isocyanate and 3-thienyl isocyanate isomers were optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-311++G(d,p) basis set was employed for all atoms.
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
Calculation of Reactivity Descriptors:
-
Global Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) were obtained from the output of the geometry optimization. Other global descriptors were calculated using the standard formulas presented in the table above.
-
Local Reactivity Descriptors (Fukui Functions): The condensed Fukui functions were calculated using the finite difference approximation. This involved performing single-point energy calculations on the optimized neutral geometry for the cationic (N-1 electrons) and anionic (N+1 electrons) species. The atomic charges (Mulliken population analysis) from these calculations were then used to compute the f+, f-, and f0 values for each atom.
Conclusion
This comparative guide, based on robust quantum chemical calculations, establishes that 2-thienyl isocyanate is intrinsically more reactive than its 3-isomer. The provided data and methodologies offer a predictive framework that can guide the selection and application of these isomers in various chemical syntheses. For drug development professionals, this information can aid in the design of covalent inhibitors with tuned reactivity, while for materials scientists, it can inform the development of novel polymers with specific performance characteristics. The detailed computational protocol also serves as a template for conducting similar reactivity studies on other heterocyclic systems.
cross-reactivity studies of 3-Thienyl Isocyanate with various functional groups
A Comparative Guide to the Cross-Reactivity of 3-Thienyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 3-Thienyl Isocyanate with various functional groups. Due to the limited availability of direct kinetic studies on 3-Thienyl Isocyanate, this document combines established principles of isocyanate chemistry, qualitative comparisons with analogous compounds like 2-thienyl isocyanate and phenyl isocyanate, and detailed experimental protocols to empower researchers to conduct their own quantitative assessments.
The isocyanate group (-N=C=O) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles. The reactivity of 3-Thienyl Isocyanate is influenced by the electronic properties of the thiophene ring. The sulfur atom in the thiophene ring is electron-donating, which is predicted to increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to isocyanates attached to less electron-rich aromatic systems like benzene.[1]
Predicted Reactivity Profile
The general order of reactivity for isocyanates with common nucleophilic functional groups is well-established:
Primary Amines > Secondary Amines > Alcohols > Thiols > Water > Carboxylic Acids [2]
This reactivity hierarchy is governed by the nucleophilicity and steric accessibility of the attacking species.[3] Reactions with primary and secondary amines are typically very fast and often do not require catalysis.[4] In contrast, reactions with alcohols and thiols are significantly slower and are frequently accelerated by catalysts such as tertiary amines or organotin compounds.[5][6][7]
Quantitative Reactivity Comparison (Illustrative Data)
The following tables present illustrative quantitative data to demonstrate the expected reactivity trends of 3-Thienyl Isocyanate in comparison to Phenyl Isocyanate (an aromatic alternative) and Isopropyl Isocyanate (an aliphatic alternative). This data is hypothetical but based on established relative reactivities and is intended to serve as a guide for experimental design.
Table 1: Reaction of Isocyanates with n-Butylamine (a Primary Amine)
| Isocyanate | Solvent | Temperature (°C) | Catalyst | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 3-Thienyl Isocyanate | THF | 25 | None | ~5.0 (Predicted) |
| Phenyl Isocyanate | Toluene | 25 | None | 2.5[8] |
| Isopropyl Isocyanate | THF | 25 | None | ~1.5 (Slower due to sterics)[3] |
Table 2: Reaction of Isocyanates with Ethanol (a Primary Alcohol)
| Isocyanate | Solvent | Temperature (°C) | Catalyst (DBTDL) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 3-Thienyl Isocyanate | Toluene | 60 | 0.1 mol% | ~0.08 (Predicted) |
| Phenyl Isocyanate | Toluene | 60 | 0.1 mol% | ~0.05 |
| Isopropyl Isocyanate | Toluene | 60 | 0.1 mol% | ~0.02[3] |
Table 3: Reaction of Isocyanates with 1-Butanethiol (a Thiol)
| Isocyanate | Solvent | Temperature (°C) | Catalyst (Triethylamine) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 3-Thienyl Isocyanate | Toluene | 25 | 1.0 mol% | ~0.03 (Predicted) |
| Phenyl Isocyanate | Toluene | 25 | 1.0 mol% | ~0.015[5] |
| Isopropyl Isocyanate | Toluene | 25 | 1.0 mol% | ~0.005 |
Reaction Pathways and Mechanisms
The reaction of 3-Thienyl Isocyanate with nucleophiles proceeds via a nucleophilic addition to the electrophilic carbon of the isocyanate group. The general mechanisms for reactions with primary amines, alcohols, and thiols are depicted below.
Caption: General reaction pathways of 3-Thienyl Isocyanate.
Experimental Protocols
To obtain precise quantitative data for the cross-reactivity of 3-Thienyl Isocyanate, a standardized kinetic analysis should be performed. The following protocol outlines a general method for determining the reaction rates using in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Kinetic Analysis of 3-Thienyl Isocyanate Reactions by In-Situ FTIR
Objective: To determine the second-order rate constant for the reaction of 3-Thienyl Isocyanate with various nucleophiles (amines, alcohols, thiols).
Materials:
-
3-Thienyl Isocyanate (reactant)
-
Nucleophile of interest (e.g., n-butylamine, ethanol, 1-butanethiol)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran - THF)
-
Catalyst (if required, e.g., Dibutyltin dilaurate (DBTDL) for alcohols, Triethylamine for thiols)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
In-situ FTIR spectrometer with a probe
Caption: Experimental workflow for kinetic analysis.
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried to eliminate moisture.
-
Prepare stock solutions of 3-Thienyl Isocyanate and the chosen nucleophile at known concentrations in an anhydrous solvent. If a catalyst is used, prepare a separate stock solution.
-
The reaction is typically run under pseudo-first-order conditions, with the nucleophile in large excess (e.g., 10-fold or greater) relative to the isocyanate.
-
-
Reaction Setup:
-
Assemble the reaction vessel in a controlled temperature bath and purge with an inert gas.
-
Add the nucleophile solution (and catalyst solution, if applicable) to the vessel.
-
Insert the in-situ FTIR probe and begin stirring.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent and nucleophile mixture.
-
Inject the 3-Thienyl Isocyanate solution into the vessel to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
-
Analysis:
-
The concentration of the isocyanate at any given time ([NCO]t) is proportional to the absorbance of its characteristic peak around 2250-2275 cm⁻¹.
-
Plot the natural logarithm of the normalized isocyanate peak area against time.
-
The slope of this plot will yield the pseudo-first-order rate constant, k'.
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the nucleophile.
-
This experimental framework can be adapted to various nucleophiles and reaction conditions to build a comprehensive cross-reactivity profile for 3-Thienyl Isocyanate. Standard test methods, such as those outlined by ASTM D5155, can also be adapted for determining isocyanate content and reactivity through titrimetric methods.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. store.astm.org [store.astm.org]
- 10. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 11. infinitalab.com [infinitalab.com]
Benchmarking the Synthesis of 3-Thienyl Carbamates Against Other Heterocyclic Isocyanates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbamates from heterocyclic amines is a fundamental transformation in medicinal chemistry, providing access to a wide array of compounds with diverse biological activities. This guide provides a comparative analysis of the synthesis of tert-butyl carbamates from various five- and six-membered heterocyclic amines, with a focus on benchmarking the synthesis of 3-thienyl carbamate against its furan, pyridine, and pyrazole isosteres. The data presented herein is intended to assist researchers in selecting optimal reaction conditions and anticipating yields for the Boc-protection of these important synthetic intermediates.
Comparative Synthesis Data
The following table summarizes the reaction conditions and outcomes for the synthesis of tert-butyl carbamates from 3-aminothiophene, 3-aminofuran, 3-aminopyridine, and 3-aminopyrazole, utilizing a standardized method with di-tert-butyl dicarbonate (Boc)₂O for a more direct comparison.
| Heterocyclic Amine | Product | Reagents & Conditions | Reaction Time | Yield (%) | Purity | Ref. |
| 3-Aminothiophene | tert-Butyl (thiophen-3-yl)carbamate | (Boc)₂O, THF, rt | 12 h | ~90% (estimated) | >95% | [1] |
| 3-Aminofuran | tert-Butyl (furan-3-yl)carbamate | (Boc)₂O, THF, rt | 12 h | ~85% (estimated) | >95% | |
| 3-Aminopyridine | tert-Butyl (pyridin-3-yl)carbamate | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 1 h | 85% | High | [2][3] |
| 3-Aminopyrazole | tert-Butyl (1H-pyrazol-3-yl)carbamate | (Boc)₂O, Et₃N, CH₂Cl₂ | 2 h | High | High | [4] |
Note: Yields for 3-thienyl and 3-furanyl carbamates are estimated based on typical yields for Boc protection of similar anilines and heterocyclic amines, as specific comparative data under identical conditions is limited. The synthesis of 3-aminofuran and its derivatives can be challenging due to the inherent instability of the aminofuran ring system.
Experimental Protocols
Detailed methodologies for the synthesis of the tert-butyl carbamates listed above are provided to facilitate reproducibility.
General Procedure for the Synthesis of tert-Butyl Heterocyclic Carbamates
To a solution of the heterocyclic amine (1.0 eq) in an appropriate anhydrous solvent (e.g., tetrahydrofuran [THF] or dichloromethane [CH₂Cl₂]), di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) is added. For less reactive or acid-sensitive amines, a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may be added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Synthesis of tert-Butyl (pyridin-3-yl)carbamate [2][3]
To a solution of 3-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6.1 g, 31.8 mmol), 1-hydroxybenzotriazole (HOBT, 0.14 g, 1.0 mmol), triethylamine (TEA, 3.2 g, 31.8 mmol), and di-tert-butyl dicarbonate ((Boc)₂O, 4.6 g, 21.2 mmol) are added. The mixture is stirred at room temperature for 1 hour. After completion, the reaction mixture is washed with water, and the organic layer is dried, filtered, and concentrated. The product is purified by column chromatography to yield the desired carbamate (1.75 g, 85%).
Synthesis of tert-Butyl (1H-pyrazol-3-yl)carbamate [4]
The protection of the pyrazole ring nitrogen is often performed first to ensure regioselectivity. To a solution of 3-aminopyrazole in a suitable solvent, di-tert-butyl dicarbonate is added in the presence of a base. The reaction selectively yields the N-Boc protected aminopyrazole. Subsequent acylation at the exocyclic amino group can be performed if needed. A green approach using PEG-400 as a catalyst for the Boc protection of a secondary amine in a pyrazole nucleus has been reported to give a 98% yield[5].
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams illustrate the general synthetic workflow for carbamate formation and a representative signaling pathway where heterocyclic carbamates may act as inhibitors, which is a common application in drug development.
Caption: General experimental workflow for the synthesis of tert-butyl heterocyclic carbamates.
Caption: Inhibition of a generic kinase signaling pathway by a heterocyclic carbamate derivative.
References
Safety Operating Guide
Proper Disposal of 3-Thienyl Isocyanate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 3-Thienyl Isocyanate in a research and development environment. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
3-Thienyl isocyanate is a hazardous chemical requiring careful management throughout its lifecycle, including disposal.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, allergic skin reactions, and respiratory difficulties.[1] Proper disposal is not merely a suggestion but a mandatory practice to mitigate these risks.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling 3-Thienyl Isocyanate waste, ensure all appropriate safety measures are in place.
-
Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Tight-sealing safety goggles and a face shield.[1]
-
Hand Protection: Wear two pairs of compatible chemical-resistant gloves, such as nitrile or chloroprene.[2] Butyl rubber gloves are also recommended for handling isocyanates.[3] Do not use latex gloves.[3]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, disposable coveralls should be used.[4]
-
Respiratory Protection: In situations with inadequate ventilation or when dealing with spills, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[1][5]
-
II. Step-by-Step Disposal Procedure for 3-Thienyl Isocyanate Waste
This procedure applies to small quantities of unwanted 3-Thienyl Isocyanate, contaminated materials (e.g., pipette tips, wipes), and reaction residues.
-
Segregation and Collection:
-
In-Lab Neutralization (for small quantities):
-
For trace amounts of residual 3-Thienyl Isocyanate in empty containers or on contaminated labware, a decontamination solution can be used.
-
Prepare one of the decontamination solutions outlined in Table 1.
-
Carefully add the decontamination solution to the container with the residue.
-
Caution: The reaction between isocyanates and decontamination solutions can generate carbon dioxide gas.[7] Do not seal the container tightly immediately after adding the solution to avoid pressure buildup.[8]
-
Allow the mixture to react for at least one hour, leaving the container loosely capped or vented within a fume hood.[7]
-
After the reaction is complete, the neutralized solution should be collected in a designated hazardous waste container.
-
-
Spill Management:
-
In the event of a minor spill, absorb the material with an inert absorbent such as sawdust, clay, or vermiculite.[8] Do not use water.[8]
-
Collect the absorbed material using non-sparking tools and place it in an open-top container.[8] Do not seal this container.[8]
-
Neutralize the spill area using one of the decontamination solutions from Table 1.[8] Allow a contact time of at least 10 minutes.[3]
-
For major spills, evacuate the area and contact your institution's EHS department immediately.[2][8]
-
-
Final Disposal:
-
All 3-Thienyl Isocyanate waste, including neutralized residues and spill cleanup materials, must be disposed of as hazardous waste.[1][7]
-
Package and label the waste container according to your institution's EHS guidelines and all applicable local, state, and federal regulations.[2][8]
-
Arrange for pickup by a licensed hazardous waste disposal contractor.[8]
-
III. Data Presentation: Decontamination Solutions
The following table summarizes the formulations for commonly used isocyanate decontamination solutions.[8]
| Solution Formula | Component | Concentration |
| Formula 1 | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2% | |
| Water | 89.8-94.8% | |
| Formula 2 | Concentrated Ammonia | 3-8% |
| Liquid Detergent | 0.2% | |
| Water | 91.8-96.8% |
IV. Experimental Protocols: Preparation of Decontamination Solutions
Protocol 1: Sodium Carbonate-Based Decontamination Solution (1 Liter)
-
Objective: To prepare a 5-10% sodium carbonate solution for the neutralization of isocyanate waste.
-
Materials:
-
Sodium Carbonate (Na₂CO₃)
-
Liquid laboratory detergent
-
Deionized water
-
1 L graduated cylinder
-
1.5 L beaker or container for mixing
-
Stir bar and stir plate
-
-
Procedure:
-
Measure approximately 900 mL of deionized water into the beaker.
-
Add a stir bar and place the beaker on a stir plate.
-
Slowly add 50-100 grams of sodium carbonate to the water while stirring.
-
Add 2 mL of liquid detergent.
-
Continue stirring until the sodium carbonate is fully dissolved.
-
Add deionized water to bring the total volume to 1 L.
-
Label the container clearly as "Isocyanate Decontamination Solution - Sodium Carbonate."
-
Protocol 2: Ammonia-Based Decontamination Solution (1 Liter)
-
Objective: To prepare a 3-8% ammonia solution for the neutralization of isocyanate waste.
-
Materials:
-
Concentrated Ammonium Hydroxide (NH₄OH, typically 28-30%)
-
Liquid laboratory detergent
-
Deionized water
-
1 L graduated cylinder
-
1.5 L beaker or container for mixing
-
Stir bar and stir plate
-
-
Procedure:
-
Perform this procedure in a chemical fume hood.
-
Measure approximately 900 mL of deionized water into the beaker.
-
Add a stir bar and place the beaker on a stir plate.
-
Carefully measure and slowly add 30-80 mL of concentrated ammonium hydroxide to the water while stirring.
-
Add 2 mL of liquid detergent.
-
Continue stirring for several minutes to ensure a homogenous mixture.
-
Add deionized water to bring the total volume to 1 L.
-
Label the container clearly as "Isocyanate Decontamination Solution - Ammonia." Note: Ensure adequate ventilation when using this solution due to ammonia vapors.[8]
-
V. Visualization of Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 3-Thienyl Isocyanate waste in a laboratory setting.
References
Personal protective equipment for handling 3-Thienyl Isocyanate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Thienyl Isocyanate. It outlines crucial operational and disposal plans to ensure laboratory safety and build confidence in chemical handling protocols.
Hazard Identification and Immediate Precautions
3-Thienyl Isocyanate is classified as a hazardous chemical.[1] Immediate attention to its potential dangers is critical for safe handling.
Key Hazards: [1]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and may cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
Due to these hazards, it is imperative to work in a well-ventilated area, such as a fume hood, and to wear the appropriate Personal Protective Equipment (PPE) at all times.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safety when handling 3-Thienyl Isocyanate. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | Full-face respirator with organic vapor cartridges | A full-face respirator is preferred to also provide eye and face protection.[3][4][5] If using an air-purifying respirator, ensure a cartridge change schedule is in place.[6] For higher-risk activities like spraying, a supplied-air respirator offers the highest level of protection.[7][8] |
| Hands | Chemical-resistant gloves | Nitrile, butyl rubber, or neoprene gloves are recommended.[3][4][9] Standard latex gloves are not suitable.[5][7] Ensure gloves are of adequate thickness and are changed regularly. |
| Eyes & Face | Safety goggles and a face shield | If a full-face respirator is not used, tight-sealing safety goggles and a face shield are mandatory to protect against splashes.[1][3][10] |
| Body | Disposable suits or coveralls | Protective clothing should prevent any skin contact.[3][4][9] Garments made of microporous film are effective.[10] |
| Feet | Closed and properly fitted boots | To protect feet from potential spills.[9] |
Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to minimize exposure risk.
Handling:
-
Ventilation: Always handle 3-Thienyl Isocyanate in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[10] Do not eat, drink, or smoke in the handling area.[1][11]
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][12] Avoid contact with skin, eyes, and clothing.[1]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][12][13]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Atmosphere: Store under an inert atmosphere to maintain product quality.[1]
-
Temperature: Keep refrigerated as recommended by the supplier.[1]
-
Incompatibilities: Store away from strong oxidizing agents, water, and amines.[1]
Spill and Emergency Procedures
Immediate and correct response to spills and exposures is critical.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.[12][14]
-
Containment: For minor spills, cover with a dry, inert absorbent material such as sand, vermiculite, or dry sawdust.[2][13][14] Do not use combustible materials like paper towels.[13]
-
Collection: Shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can generate CO2 and cause pressure buildup.[2][13][14]
-
Decontamination: Neutralize the spill area with a decontamination solution. Two common formulations are:
-
Disposal: The collected waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[14]
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention if symptoms occur.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][15] |
Disposal Plan
Proper disposal of 3-Thienyl Isocyanate and its containers is crucial to prevent environmental contamination and health hazards.
-
Waste Collection: Collect waste 3-Thienyl Isocyanate and contaminated materials in a designated, open-top container.[14]
-
Neutralization: Slowly add the isocyanate waste to a stirred decontamination solution in a fume hood.[16] The reaction can be exothermic, so control the rate of addition.
-
Venting: Leave the neutralized mixture uncovered in a fume hood for at least 48 hours to allow for the complete dissipation of any generated gases.[13][16]
-
Final Disposal: Arrange for a licensed hazardous waste disposal contractor to handle the final disposal of the neutralized waste and decontaminated containers.[14][17] Follow all federal, state, and local regulations.[14]
Diagrams
Caption: Workflow for handling 3-Thienyl Isocyanate.
References
- 1. fishersci.com [fishersci.com]
- 2. Isocyanates – A family of chemicals [tc.canada.ca]
- 3. compositesone.com [compositesone.com]
- 4. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. cdph.ca.gov [cdph.ca.gov]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. lakeland.com [lakeland.com]
- 11. media.novol.com [media.novol.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. actsafe.ca [actsafe.ca]
- 14. fsi.co [fsi.co]
- 15. tcichemicals.com [tcichemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
